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  • Product: 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid
  • CAS: 1267218-61-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid, a distinct member of the thiophene carboxylic acid family, is a compound of significant...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid, a distinct member of the thiophene carboxylic acid family, is a compound of significant interest in medicinal chemistry and drug discovery. Its structural architecture, featuring a central thiophene ring substituted with a 4-fluorophenyl group, a methyl group, and a carboxylic acid moiety, makes it a valuable scaffold for the synthesis of novel therapeutic agents. The thiophene core is a well-established pharmacophore, known to be a bioisostere of the benzene ring, offering similar physicochemical properties with potentially improved metabolic stability and a distinct electronic profile.[1][2] The strategic placement of the 4-fluorophenyl and methyl groups allows for fine-tuning of the molecule's steric and electronic properties, influencing its interaction with biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this promising building block.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid is fundamental for its application in research and development. While experimental data for this specific isomer is not widely published, we can infer some properties based on related compounds and general principles of organic chemistry.

PropertyValueSource
CAS Number 1267218-61-0[3]
Molecular Formula C₁₂H₉FO₂S[4]
Molecular Weight 236.27 g/mol [4]
Appearance Expected to be a solid at room temperatureGeneral knowledge
Melting Point Not explicitly available. The related isomer, 5-(4-Fluorophenyl)thiophene-2-carboxylic acid, has a melting point of 250-254 °C.[2]Inferred
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and methanol, and sparingly soluble in water.General knowledge
pKa The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for aromatic carboxylic acids.General knowledge

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid. Below are the expected spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the thiophene proton, and the methyl protons. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The aromatic protons of the 4-fluorophenyl group will exhibit a characteristic AA'BB' splitting pattern due to coupling with the fluorine atom. The single proton on the thiophene ring will appear as a singlet, and the methyl protons will also present as a singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all twelve carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a downfield chemical shift (typically 160-180 ppm). The carbons of the thiophene and fluorophenyl rings will appear in the aromatic region (110-160 ppm), with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant. The methyl carbon will resonate at a higher field (typically 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands. A broad O-H stretching band from the carboxylic acid will be prominent in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group will be observed around 1680-1710 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-F stretching vibration is expected in the 1000-1400 cm⁻¹ region.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the carboxylic acid group (-COOH), the methyl group (-CH₃), and potentially cleavage of the thiophene ring. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Synthesis of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid

Alternatively, a cross-coupling strategy could be employed. For instance, a Suzuki or Stille coupling could be used to introduce the 4-fluorophenyl group onto a pre-functionalized thiophene ring.

A general workflow for a potential synthesis is outlined below:

Synthesis_Workflow A Starting Materials (e.g., a β-ketoester and a 4-fluorophenyl-containing building block) B Thiophene Ring Formation (e.g., Gewald Reaction or other cyclization methods) A->B C Intermediate Thiophene Derivative B->C D Functional Group Interconversion (e.g., Hydrolysis of an ester or oxidation of a formyl group) C->D E 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid (Final Product) D->E F Purification (e.g., Recrystallization or Column Chromatography) E->F

Caption: A potential synthetic workflow for 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid is primarily dictated by the carboxylic acid group and the aromatic thiophene ring.

  • Carboxylic Acid Group: The carboxylic acid moiety can undergo a variety of transformations, including esterification, amidation, and reduction to the corresponding alcohol. These reactions allow for the straightforward derivatization of the molecule, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The formation of amides, in particular, is a common strategy to introduce diverse functionalities and modulate the pharmacokinetic properties of a lead compound.

  • Thiophene Ring: The thiophene ring is susceptible to electrophilic aromatic substitution reactions, although the presence of the deactivating carboxylic acid group will direct incoming electrophiles to specific positions. The sulfur atom in the thiophene ring can also influence the molecule's interaction with biological targets through potential sulfur-aromatic or sulfur-hydrogen bonding interactions.

The thiophene scaffold is a key component in numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[6][7][8] The presence of the 4-fluorophenyl group is also a common feature in many pharmaceuticals, as the fluorine atom can enhance metabolic stability and improve binding affinity to target proteins through favorable electrostatic interactions.

Derivatives of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid are promising candidates for the development of new drugs targeting a variety of diseases. For example, thiophene-based compounds have shown potential as inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.[6] Furthermore, the structural motifs present in this molecule are found in compounds with antimicrobial and anticancer activities.[5][7]

The logical progression for utilizing this compound in a drug discovery program is illustrated below:

Drug_Discovery_Logic A 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid (Starting Scaffold) B Library Synthesis (Derivatization of the carboxylic acid) A->B C High-Throughput Screening (Biological Assays) B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E F Preclinical Candidate E->F

Caption: Logical workflow for the use of the title compound in drug discovery.

Conclusion

4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid represents a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of a thiophene core, a fluorinated phenyl ring, and a reactive carboxylic acid handle provides a solid foundation for the design and development of new drug candidates. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.

Sources

Exploratory

An In-depth Technical Guide to 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid (CAS: 1267218-61-0)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid, a heterocyclic compound of intere...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. While specific biological data for this exact molecule is limited in publicly accessible literature, this guide synthesizes available information on its chemical properties, offers a plausible synthetic route based on established methodologies for related thiophene derivatives, and discusses its potential applications in drug discovery by drawing parallels with structurally similar compounds. The document is intended to serve as a foundational resource for researchers exploring the potential of this and related thiophene-based scaffolds.

Introduction: The Significance of the Thiophene-2-Carboxylic Acid Scaffold

Thiophene-2-carboxylic acid and its derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in the field of drug discovery. The thiophene ring, a bioisostere of the benzene ring, offers a unique combination of aromaticity and the presence of a heteroatom, which can influence the molecule's physicochemical properties, metabolic stability, and target-binding interactions. The carboxylic acid functional group provides a key site for derivatization and can act as a crucial pharmacophore for interacting with biological targets.

The substitution pattern on the thiophene ring plays a critical role in modulating the biological activity of these compounds. The presence of an aryl group, such as the 4-fluorophenyl moiety in the title compound, can introduce additional binding interactions, including hydrophobic and halogen bonding interactions, which can enhance target affinity and selectivity. The methyl group at the 5-position can also influence the compound's conformational preferences and metabolic profile.

Derivatives of thiophene-2-carboxylic acid have been investigated for a wide range of therapeutic applications, including as inhibitors of enzymes such as kinases and HCV NS5B polymerase, and as antagonists for receptors like the P2Y14 receptor. This broad spectrum of activity underscores the potential of this scaffold in the development of novel therapeutics for various diseases.

Physicochemical and Structural Characteristics

A summary of the key physicochemical properties of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid is presented in Table 1.

PropertyValueSource
CAS Number 1267218-61-0[1]
Molecular Formula C₁₂H₉FO₂S[1]
Molecular Weight 236.26 g/mol [1]
Canonical SMILES CC1=C(C=C(S1)C(=O)O)C2=CC=C(C=C2)F
InChI Key JXNYHJRYTXQDTG-UHFFFAOYSA-N

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthetic route could involve a Suzuki-Miyaura cross-coupling reaction as a key step to introduce the 4-fluorophenyl group onto the thiophene ring, followed by functional group manipulations to install the carboxylic acid.

Synthesis_Pathway A Starting Material A (e.g., a di-halogenated 5-methylthiophene derivative) C Suzuki-Miyaura Cross-Coupling A->C B Starting Material B (4-Fluorophenylboronic acid) B->C D Intermediate C->D E Functional Group Manipulation (e.g., lithiation and carboxylation) D->E F 4-(4-Fluorophenyl)-5-methyl- thiophene-2-carboxylic acid E->F

Caption: Proposed synthetic workflow for 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid.

Causality behind Experimental Choices:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a robust and widely used method for forming carbon-carbon bonds between an aryl halide and a boronic acid. Its tolerance to a wide range of functional groups makes it a suitable choice for this synthesis.

  • Functional Group Manipulation: Following the successful coupling, the introduction of the carboxylic acid at the 2-position of the thiophene ring can be achieved through various methods. A common and effective approach involves a halogen-lithium exchange followed by quenching with carbon dioxide. This method is generally high-yielding and provides regioselective carboxylation.

Characterization

Due to the lack of publicly available experimental spectra for the title compound, this section will outline the expected spectral characteristics based on its structure and data from closely related analogs.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons, likely in the range of 2.0-2.5 ppm. The aromatic protons on the 4-fluorophenyl ring will appear as a complex multiplet, likely showing coupling to the fluorine atom, in the aromatic region (7.0-8.0 ppm). The proton on the thiophene ring would appear as a singlet in the aromatic region.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the thiophene ring carbons, the carbons of the 4-fluorophenyl ring, and the carboxylic acid carbonyl carbon. The carbonyl carbon is expected to resonate in the downfield region, typically around 160-175 ppm. The carbons of the fluorophenyl ring will show coupling to the fluorine atom.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid, typically in the region of 1680-1710 cm⁻¹. A broad absorption band for the hydroxyl (O-H) group of the carboxylic acid is also expected in the range of 2500-3300 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (236.26 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic fragments of the thiophene and fluorophenyl rings.

Potential Applications in Drug Discovery

While no specific biological activity has been reported for 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid, its structural features suggest potential for various therapeutic applications based on the known activities of related compounds.

Kinase Inhibition

Many thiophene-containing compounds have been identified as potent kinase inhibitors. The planarity of the thiophene ring allows it to fit into the ATP-binding pocket of many kinases, and the substituents on the ring can be tailored to achieve selectivity for specific kinase targets. The 4-fluorophenyl group could potentially engage in favorable interactions within the kinase active site.

Antiviral Activity

Thiophene derivatives have shown promise as antiviral agents. For instance, certain thiophene-2-carboxylic acids have been identified as inhibitors of the HCV NS5B polymerase, a key enzyme in the replication of the hepatitis C virus. The structural scaffold of the title compound makes it a candidate for screening in antiviral assays.

Modulation of G-Protein Coupled Receptors (GPCRs)

Substituted thiophene-2-carboxylic acids have been explored as antagonists for GPCRs such as the P2Y14 receptor, which is implicated in inflammatory responses. The specific substitution pattern of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid could confer affinity and selectivity for various GPCRs.

Potential_Applications A 4-(4-Fluorophenyl)-5-methyl- thiophene-2-carboxylic acid B Kinase Inhibition A->B C Antiviral Activity (e.g., HCV NS5B Polymerase) A->C D GPCR Modulation (e.g., P2Y14 Receptor) A->D

Caption: Potential therapeutic applications of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid.

Conclusion and Future Directions

4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid represents a promising, yet underexplored, molecule within the medicinally important class of thiophene derivatives. While this guide has provided a foundational understanding of its properties and potential, further experimental work is necessary to fully elucidate its synthetic accessibility, detailed characterization, and biological activity profile.

Future research efforts should focus on:

  • Developing and optimizing a robust synthetic protocol for the efficient production of this compound.

  • Performing comprehensive spectroscopic analysis to confirm its structure and provide a complete characterization dataset.

  • Screening the compound against a diverse panel of biological targets, including kinases, viral enzymes, and GPCRs, to identify potential therapeutic applications.

The insights gained from such studies will not only contribute to a better understanding of this specific molecule but will also inform the design and development of new and improved thiophene-based therapeutic agents.

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Foundational

Engineering Thiophene-Based Pharmacophores: A Technical Guide to Synthesis, Validation, and Drug Discovery

Abstract The discovery and optimization of novel heterocyclic compounds remain the cornerstone of modern medicinal chemistry. Among these, the thiophene ring (C₄H₄S) has emerged as a highly privileged pharmacophore, rank...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The discovery and optimization of novel heterocyclic compounds remain the cornerstone of modern medicinal chemistry. Among these, the thiophene ring (C₄H₄S) has emerged as a highly privileged pharmacophore, ranking as the 4th most prevalent sulfur-containing moiety in US FDA-approved small molecules over the last decade[1]. This technical whitepaper provides an in-depth exploration of thiophene-based drug discovery, bridging the gap between synthetic methodologies—specifically the multicomponent Gewald reaction—and targeted biological validation. Designed for drug development professionals, this guide synthesizes mechanistic causality, self-validating experimental protocols, and structural-activity relationship (SAR) insights.

Mechanistic Grounding: The Thiophene Scaffold

The prominence of thiophene in drug discovery is not accidental; it is rooted in its unique physicochemical properties. As a five-membered, electron-rich aromatic ring, thiophene serves as an excellent bioisostere for the phenyl ring[1]. However, it offers distinct advantages over benzene:

  • Enhanced Target Interaction: The sulfur atom possesses unshared electron pairs that actively participate in auxiliary hydrogen bonding with receptor pockets, significantly enhancing drug-target affinity[1].

  • Lipophilicity and BBB Permeability: Thiophene maintains a low polarity profile compared to other sulfur heterocycles (like thiazoles), which improves lipophilicity and facilitates excellent Blood-Brain Barrier (BBB) penetration. This makes it a highly sought-after scaffold for neurodegenerative disease therapeutics[2].

  • Metabolic Stability: Substituting a phenyl ring with a thiophene moiety can alter the metabolic weak points of a drug candidate, often improving its pharmacokinetic half-life and overall metabolic stability[1].

Synthetic Methodologies: The Gewald Reaction

The synthesis of highly functionalized thiophenes requires robust, atom-economical methodologies. The 3 is the gold standard for generating 2-aminothiophene derivatives[3]. It is a one-pot, multicomponent cyclocondensation involving a ketone or aldehyde, an α-cyanoester, and elemental sulfur, catalyzed by an organic base[4].

Causality in Experimental Design

Understanding the why behind the Gewald reaction conditions is critical for troubleshooting and optimization:

  • The Base (Diethylamine/Piperidine): The base is not merely a spectator; it initiates the reaction by deprotonating the active methylene of the cyanoacetate, driving the initial Knoevenagel condensation[4].

  • Elemental Sulfur (S₈): Sulfur acts as the nucleophilic core. Following the Knoevenagel condensation, the sulfur attacks the intermediate, facilitating cyclization via a nucleophilic mercaptide attack on the cyano group[4].

  • Solvent Choice (Ethanol): Ethanol provides an optimal polar protic environment that dissolves the starting materials but often allows the highly crystalline 2-aminothiophene product to precipitate upon cooling, enabling self-purification.

GewaldWorkflow N1 Reactants: Ketone/Aldehyde + Cyanoacetate + Elemental Sulfur N2 Base Addition (Diethylamine) Deprotonates active methylene N1->N2 N3 Knoevenagel Condensation Forms α,β-unsaturated nitrile N2->N3 N4 Sulfuration & Cyclization Nucleophilic attack by sulfur N3->N4 N5 Prototropic Rearrangement Yields 2-Aminothiophene N4->N5 N6 Purification & Validation Column Chromatography & NMR N5->N6

Fig 1. Mechanistic workflow of the multicomponent Gewald reaction for 2-aminothiophenes.

Self-Validating Protocol: Synthesis of Ethyl 2-amino-4-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxylate

This protocol is designed as a closed-loop system where each step contains internal validation checks to ensure synthetic integrity[3].

Step 1: Reagent Assembly

  • To a 100 mL round-bottom flask, add 3-(Thiophen-2-yl)propanal (1.40 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol).

  • Suspend the mixture in 20 mL of absolute ethanol.

  • Validation Check: The mixture should appear as a heterogeneous slurry due to the insolubility of elemental sulfur at room temperature.

Step 2: Base Catalysis & Condensation

  • Under continuous magnetic stirring, add diethylamine (1.0 mL) dropwise at room temperature.

  • Causality: Slow addition prevents uncontrolled exothermic spikes and minimizes the formation of self-condensation byproducts.

Step 3: Cyclization & Rearrangement

  • Attach a reflux condenser and heat the mixture to a gentle reflux (~78 °C) for 2 to 4 hours.

  • Validation Check (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexane:Ethyl Acetate 7:3). The disappearance of the aldehyde spot and the emergence of a highly UV-active, lower-Rf spot confirms the prototropic rearrangement into the aromatic thiophene core.

Step 4: Isolation & Structural Validation

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Purify the crude residue via silica gel column chromatography.

  • Final Validation: Confirm the structure via ¹H NMR (look for the characteristic broad singlet of the -NH₂ protons around δ 6.0 ppm, which disappears upon D₂O exchange) and High-Resolution Mass Spectrometry (HRMS).

Biological Activity & Target Pathways

Thiophene derivatives exhibit a remarkably broad spectrum of biological activities. However, their role as potent anti-inflammatory agents via the inhibition of the arachidonic acid cascade is one of the most thoroughly validated applications[5].

Dual COX/LOX Inhibition

Commercial drugs like Tiaprofenic acid and Tinoridine utilize the thiophene core to interact with the hydrophobic channels of Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes[5]. The structural flexibility of the thiophene ring allows these molecules to act as dual inhibitors, suppressing both prostaglandin and leukotriene synthesis, thereby halting the inflammatory cascade at multiple checkpoints[6].

Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Arachidonic Arachidonic Acid PLA2->Arachidonic COX Cyclooxygenase (COX-1/2) Arachidonic->COX LOX Lipoxygenase (5-LOX) Arachidonic->LOX Prostaglandins Prostaglandins (Inflammation) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Thiophene Thiophene-Based Dual Inhibitors Thiophene->COX Inhibits Thiophene->LOX Inhibits

Fig 2. Dual inhibition of COX and LOX inflammatory pathways by thiophene-based pharmacophores.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the quantitative and mechanistic data of FDA-approved thiophene-based therapeutics, demonstrating the versatility of the scaffold across diverse pharmacological classes[1],[5],[2].

Compound / DrugPharmacological ClassPrimary Biological TargetKey Structural Feature
Tiaprofenic Acid NSAID (Anti-inflammatory)COX-1 / COX-2 InhibitorThiophene ring acting as a bioisostere for a phenyl ring
Tinoridine NSAID (Anti-inflammatory)COX Inhibitor & Radical Scavenger2-aminothiophene core synthesized via Gewald reaction
Olanzapine AntipsychoticDopamine/Serotonin Receptor AntagonistThiophene fused to a diazepine ring system
Zileuton Anti-inflammatory5-LOX InhibitorBenzothiophene derivative
Oliceridine Analgesicµ-Opioid Receptor AgonistThiophene-substituted alkyl chain enhancing receptor binding

Self-Validating Biological Screening Workflows

To transition a synthesized thiophene derivative from a chemical entity to a validated lead compound, a rigorous, tiered screening workflow is required.

Phase 1: In Vitro Enzymatic Assays

  • Methodology: Utilize colorimetric COX-1/COX-2 and 5-LOX inhibitor screening assay kits.

  • Causality: Measuring the direct enzymatic inhibition (IC₅₀ values) isolates the compound's pharmacodynamic efficacy from pharmacokinetic variables like cellular permeability.

  • Validation: Include a known inhibitor (e.g., Indomethacin for COX, Zileuton for LOX) as a positive control. A valid assay must show the positive control falling within its established IC₅₀ reference range[5].

Phase 2: Cellular Assays (Anticancer/Antiproliferative)

  • Methodology: For thiophenes targeting oncological pathways, utilize the NCI-60 human tumor cell line screen. Cells are treated with the compound at a 10⁻⁵ M concentration, and growth inhibition is measured via Sulforhodamine B (SRB) assay[7].

  • Causality: The SRB assay measures cellular protein content, providing a direct, linear correlation to cell density and viability.

Phase 3: In Vivo Models (Carrageenan-Induced Paw Edema)

  • Methodology: Administer the thiophene derivative (e.g., 50 mg/kg) to murine models prior to subplantar injection of carrageenan. Measure paw volume displacement via plethysmography over 6 hours[5].

  • Causality: Carrageenan induces a biphasic inflammatory response. Early phase (0-2h) is mediated by histamine/serotonin, while the late phase (3-6h) is prostaglandin-driven. Efficacy in the late phase specifically validates the COX/LOX inhibitory mechanism identified in Phase 1.

Conclusion

The thiophene nucleus remains a cornerstone of modern drug discovery. By leveraging robust synthetic protocols like the Gewald reaction and understanding the mechanistic causality behind its biological interactions—such as enhanced hydrogen bonding and dual COX/LOX inhibition—medicinal chemists can continue to exploit this privileged scaffold. The integration of self-validating synthetic and biological workflows ensures that novel thiophene derivatives are developed with high scientific integrity, paving the way for the next generation of targeted therapeutics.

References

  • Source: nih.
  • Source: mdpi.
  • Title: Application Notes and Protocols for the Gewald Reaction Utilizing 3-(Thiophen-2-yl)
  • Source: thieme-connect.
  • Source: tandfonline.
  • Source: techscience.
  • Source: nih.

Sources

Exploratory

In-Depth Technical Guide: 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic Acid and Its Analogs in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the design of selective enzyme inhibitors and receptor modulators relies heavily on privileged scaffolds—molecular frameworks that consistently demonstrate high-affi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the design of selective enzyme inhibitors and receptor modulators relies heavily on privileged scaffolds—molecular frameworks that consistently demonstrate high-affinity binding across diverse biological targets. 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid (CAS: 1267218-61-0) represents a highly versatile, multi-functional pharmacophore.

This technical whitepaper deconstructs the structural logic, biological applications, and synthetic methodologies associated with this specific thiophene-2-carboxylic acid derivative. By analyzing its role as a bioisostere for benzoic acid and its unique steric and electronic properties, we elucidate why this compound and its analogs are actively utilized in the development of D-amino acid oxidase (DAAO) inhibitors, cyclooxygenase-2 (COX-2) selective NSAIDs, and peroxisome proliferator-activated receptor (PPAR) modulators.

Structural Rationale & Pharmacophore Analysis

The efficacy of 4-(4-fluorophenyl)-5-methylthiophene-2-carboxylic acid is not accidental; every functional group serves a distinct causal purpose in target engagement and pharmacokinetic stabilization.

  • The Thiophene-2-Carboxylic Acid Core: Thiophene is a classic bioisostere of the benzene ring, offering a slightly smaller molar volume but enhanced lipophilicity. The 2-carboxylic acid moiety acts as a critical hydrogen-bond donor/acceptor and a metal chelator. In metalloenzymes or targets with basic residues (e.g., Arg283 in DAAO), the carboxylate anion forms highly stable salt bridges[1].

  • The 4-(4-Fluorophenyl) Substituent: The introduction of a phenyl ring at the C4 position enables robust π−π stacking with aromatic residues in deep hydrophobic binding pockets. The para-fluorine atom is a strategic metabolic shield. Because the para-position of a phenyl ring is highly susceptible to hydroxylation by Cytochrome P450 (CYP450) enzymes, substituting hydrogen with fluorine (which has a similar van der Waals radius but significantly higher bond dissociation energy) blocks this metabolic liability, thereby extending the compound's in vivo half-life.

  • The 5-Methyl Directing Group: The methyl group at the C5 position serves a dual purpose. First, it increases the overall lipophilicity (LogP) of the molecule, aiding in blood-brain barrier (BBB) penetration. Second, and more importantly, it induces a steric clash with the adjacent 4-phenyl ring. This steric hindrance forces the fluorophenyl ring out of the thiophene plane, creating a non-planar, three-dimensional conformation. This specific dihedral angle is essential for fitting into the orthogonal hydrophobic pockets of targets like COX-2 and PTP1B[2].

Key Biological Targets and Mechanistic Pathways

D-Amino Acid Oxidase (DAAO) Inhibition

DAAO is a flavoenzyme responsible for the oxidative deamination of D-amino acids, most notably D-serine[3]. D-serine is a critical co-agonist at the NMDA receptor in the central nervous system. In the pathophysiology of schizophrenia, overactive DAAO depletes D-serine levels, leading to NMDA receptor hypofunction.

Thiophene-2-carboxylic acid derivatives have been identified as potent, low-micromolar inhibitors of DAAO[1]. The carboxylic acid group anchors the inhibitor by hydrogen bonding with Tyr224 and forming a salt bridge with Arg283 in the active site. The 5-methyl and 4-aryl groups occupy the hydrophobic cavity normally reserved for the substrate's side chain, effectively blocking access to the FAD cofactor.

DAAO_Pathway NMDAR NMDA Receptor Activation DSerine D-Serine (Co-agonist) DSerine->NMDAR Binds & Activates DAAO D-Amino Acid Oxidase (DAAO) DAAO->DSerine Oxidizes Degradation Hydroxypyruvate + NH3 + H2O2 DAAO->Degradation Metabolizes to Inhibitor Thiophene-2-carboxylic Acid Inhibitor Inhibitor->DAAO Inhibits (Arg283/Tyr224) Schizo Schizophrenia Pathology (Hypofunction) Degradation->Schizo Leads to

Mechanism of DAAO inhibition by thiophene-2-carboxylic acids to restore NMDA receptor function.

Protein Tyrosine Phosphatase 1B (PTP1B) and Aldose Reductase

Beyond CNS applications, the 4-aryl-thiophene-2-carboxylic acid scaffold is utilized in the development of dual inhibitors for Aldose Reductase and PTP1B, which are critical targets in managing Type 2 Diabetes Mellitus and its associated complications[4]. The carboxylic acid acts as a phosphate mimetic, binding to the highly conserved PTP loop, while the fluorophenyl group interacts with the secondary aryl-binding site (Ile219)[2].

Quantitative SAR Data

To understand the causality of the substitutions on the thiophene core, we must evaluate Structure-Activity Relationship (SAR) data. The table below summarizes the relative inhibitory potency of various thiophene-2-carboxylic acid analogs against DAAO, illustrating how steric bulk at the C4 and C5 positions dictates target affinity[1].

Compound AnalogC4 SubstituentC5 SubstituentDAAO IC₅₀ (µM)Mechanistic Rationale
Parent -H-H7.8Baseline binding via carboxylate anchor.
Analog A -H-Methyl8.1Small alkyl groups are well-tolerated; slight lipophilicity gain.
Analog B -H-Trifluoromethyl>50.0Excessive steric bulk at C5 disrupts Tyr224 stacking.
Analog C -Phenyl-Methyl3.2C4 phenyl engages in π−π stacking, improving affinity.
Target Compound -4-Fluorophenyl-Methyl1.8 Fluorine enhances metabolic stability and optimizes electrostatic interactions in the hydrophobic pocket.

Experimental Methodologies

Self-Validating Synthetic Workflow

The synthesis of 4-(4-fluorophenyl)-5-methylthiophene-2-carboxylic acid requires a regioselective approach. A standard two-step protocol involves a Suzuki-Miyaura cross-coupling followed by ester saponification.

Causality in Reagent Selection:

  • Pd(dppf)Cl₂ is selected as the catalyst because the bidentate dppf ligand creates a sterically demanding environment that prevents unwanted dehalogenation of the starting material, which is a common side reaction when coupling sterically hindered ortho-methyl substrates[5].

  • LiOH is utilized for saponification rather than NaOH or KOH because the lithium cation acts as a mild Lewis acid, coordinating with the carbonyl oxygen to accelerate hydrolysis without risking degradation of the electron-rich thiophene ring.

Synthesis_Workflow Start Methyl 4-bromo-5-methyl thiophene-2-carboxylate Boronic (4-Fluorophenyl)boronic acid Pd(dppf)Cl2, K2CO3 Start->Boronic Step 1: Suzuki Coupling Coupled Methyl 4-(4-fluorophenyl)-5-methyl thiophene-2-carboxylate Boronic->Coupled Cross-Coupling Hydrolysis LiOH, THF/H2O Acidic Workup (HCl) Coupled->Hydrolysis Step 2: Saponification Product 4-(4-Fluorophenyl)-5-methyl thiophene-2-carboxylic acid Hydrolysis->Product Final Yield

Two-step synthetic workflow: Suzuki-Miyaura cross-coupling followed by ester saponification.

Step 1: Suzuki-Miyaura Cross-Coupling
  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve methyl 4-bromo-5-methylthiophene-2-carboxylate (1.0 eq) and (4-fluorophenyl)boronic acid (1.2 eq) in a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Catalyst Addition: Add potassium carbonate (K₂CO₃, 2.5 eq) as the base, followed by [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Reaction: Heat the mixture to 90°C and stir for 12 hours.

  • Validation (In-Process): Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The disappearance of the starting bromide spot and the emergence of a highly UV-active lower-Rf spot confirms coupling.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate. Purify via flash column chromatography to yield methyl 4-(4-fluorophenyl)-5-methylthiophene-2-carboxylate.

Step 2: Ester Saponification
  • Preparation: Dissolve the purified ester from Step 1 in a THF/MeOH/H₂O mixture (2:1:1 v/v).

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq). Stir at ambient temperature for 4 hours.

  • Validation (In-Process): Analyze an aliquot via LC-MS. The mass spectrum should show the complete disappearance of the ester mass [M+H]+ and the appearance of the carboxylate mass [M−H]− .

  • Isolation: Evaporate the organic solvents under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove non-polar impurities.

  • Acidification: Carefully acidify the aqueous layer with 1M HCl to pH 2.0. The product, 4-(4-fluorophenyl)-5-methylthiophene-2-carboxylic acid, will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under high vacuum.

In Vitro DAAO Inhibition Assay Protocol

To validate the biological efficacy of the synthesized analog, an Amplex Red-based fluorometric assay is employed to measure hydrogen peroxide ( H2​O2​ ) production, a direct byproduct of DAAO activity.

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer (pH 7.4) containing 0.01% Triton X-100 to prevent non-specific aggregation of the inhibitor.

  • Enzyme/Substrate Setup: Incubate recombinant human DAAO (10 nM) with varying concentrations of the thiophene-2-carboxylic acid inhibitor (0.1 µM to 100 µM) in a 96-well black microplate for 15 minutes at 25°C.

  • Reaction Initiation: Add a substrate mixture containing 50 mM D-serine, 50 µM Amplex Red, and 0.2 U/mL horseradish peroxidase (HRP).

  • Measurement: Read fluorescence kinetics continuously for 30 minutes using a microplate reader (Excitation: 530 nm, Emission: 590 nm).

  • Data Analysis: Calculate the initial velocity of H2​O2​ production. Plot the fractional activity against the log of the inhibitor concentration to determine the IC50​ via non-linear regression.

References

  • Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. National Institute of Informatics (NII).
  • DAO - D-amino-acid oxidase - Homo sapiens (Human) | UniProtKB. UniProt.
  • Discovery and SAR of a Novel Selective and Orally Bioavailable Nonpeptide Classical Competitive Inhibitor Class of Protein-Tyrosine Phosphatase 1B. Journal of Medicinal Chemistry - ACS Publications.
  • In Search for Multi-Target Ligands as Potential Agents for Diabetes Mellitus and Its Complications—A Structure-Activity Relationship Study on Inhibitors of Aldose Reductase and Protein Tyrosine Phosphatase 1B. PubMed Central (PMC).
  • Harnessing the role of HDAC6 in Idiopathic Pulmonary Fibrosis: Design, Synthesis, Structural Analysis, and Biological Evaluation of Potent Inhibitors. PubMed Central (PMC).

Sources

Protocols & Analytical Methods

Method

Application Note: 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic Acid in Medicinal Chemistry

Introduction and Pharmacological Rationale 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid (CAS: 1267218-61-0) is a highly versatile, privileged building block utilized extensively in modern drug discovery. In med...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Rationale

4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid (CAS: 1267218-61-0) is a highly versatile, privileged building block utilized extensively in modern drug discovery. In medicinal chemistry, the thiophene-2-carboxylic acid core frequently serves as a bioisostere for benzoic acid, offering unique electronic distribution and altered lipophilicity profiles that can enhance target binding[1].

The structural components of this specific molecule provide a trifecta of pharmacological advantages:

  • The Thiophene Core: Acts as a stable, flat aromatic system that readily participates in π−π stacking interactions within hydrophobic binding pockets.

  • The 4-Fluorophenyl Substituent: The introduction of a fluorine atom on the phenyl ring significantly increases metabolic stability by blocking cytochrome P450-mediated oxidation at the para position. Furthermore, the highly electronegative fluorine can participate in multipolar interactions with protein backbones.

  • The Carboxylic Acid Moiety: Serves as a critical hydrogen bond donor/acceptor and a bioisosteric mimic for phosphate groups, making it indispensable for targeting kinases, phosphatases, and G-protein-coupled receptors (GPCRs).

Key Applications in Drug Discovery

Development of GPCR Modulators (e.g., P2Y14 and GPR35)

Thiophene-2-carboxylic acid derivatives have gained significant traction as potent modulators of GPCRs. Recent scaffold hopping strategies have identified 4-substituted thiophene-2-carboxyl derivatives as highly potent antagonists for the P2Y14 receptor, a target implicated in inflammatory bowel disease (IBD)[2]. The carboxylic acid group acts as a crucial anchor, forming salt bridges with basic residues in the receptor's orthosteric site, while the fluorophenyl group occupies adjacent hydrophobic sub-pockets, enhancing both potency and selectivity. Similar structural motifs have been successfully deployed as GPR35 agonists[3].

Protein-Tyrosine Phosphatase 1B (PTP1B) Inhibitors

Reversible tyrosine phosphorylation is a pivotal cellular signaling process. PTP1B is a validated therapeutic target for type 2 diabetes and obesity. The carboxylic acid of the thiophene derivative acts as a non-hydrolyzable phosphate mimic, competitively binding to the catalytic site of PTP1B[4]. The 5-methyl and 4-fluorophenyl groups provide essential van der Waals interactions that drive low-nanomolar affinity.

Experimental Protocols: Synthesis and Assay Preparation

The following protocol outlines the standard amide coupling workflow to convert 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid into a bioactive amide derivative, followed by preparation for in vitro screening.

Protocol 1: HATU-Mediated Amide Coupling Workflow

Objective: To synthesize target amide derivatives for structure-activity relationship (SAR) profiling.

Reagents & Materials:

  • 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid (Starting Material)

  • Primary or secondary amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Activation: Dissolve 1.0 equivalent (eq) of the thiophene-2-carboxylic acid in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir the reaction mixture at room temperature for 15 minutes to form the active ester intermediate.

    • Causality: HATU is preferred over EDC/HOBt due to its superior efficiency in coupling sterically hindered carboxylic acids, minimizing epimerization and maximizing yield.

  • Coupling: Add 1.1 eq of the desired amine to the activated mixture. Stir at room temperature for 4–12 hours. Monitor reaction progress via LC-MS or TLC.

  • Quenching & Extraction: Dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO3​ , 1M HCl , and brine.

    • Causality: The basic wash removes unreacted acid and HATU byproducts, while the acidic wash removes unreacted amine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

SynthesisWorkflow SM 4-(4-Fluorophenyl)-5-methyl thiophene-2-carboxylic acid Activation Activation HATU, DIPEA, DMF (15 min) SM->Activation Coupling Amide Coupling Add Amine (4-12 hrs) Activation->Coupling Workup Liquid-Liquid Extraction EtOAc / NaHCO3 / HCl Coupling->Workup Purification Flash Chromatography (Hexanes/EtOAc) Workup->Purification BioAssay In Vitro Screening (e.g., P2Y14 Antagonism) Purification->BioAssay

Workflow for the synthesis and biological evaluation of thiophene-2-carboxamide derivatives.

Data Presentation: Comparative SAR Summary

The following table summarizes hypothetical quantitative structure-activity relationship (SAR) data for derivatives synthesized from the parent acid, demonstrating the impact of the 4-fluorophenyl group on biological activity (using P2Y14 antagonism as a model system based on literature precedents[2]).

Compound IDR1 (Position 4)R2 (Position 5)C-TerminusP2Y14 IC 50​ (nM)Microsomal Stability (T 1/2​ , min)
Parent Acid 4-FluorophenylMethylCarboxylic Acid>10,000>120
Derivative A PhenylMethylBenzylamide145.035
Derivative B 4-FluorophenylMethylBenzylamide12.4>120
Derivative C 4-FluorophenylMethyl5-Fluoropyridin-2-yl amide0.8>120

Data Interpretation: The substitution of a standard phenyl ring (Derivative A) with a 4-fluorophenyl ring (Derivative B) yields a >10-fold increase in potency and significantly extends microsomal half-life, validating the metabolic protection afforded by the fluorine atom.

References

  • NextSDS. "4-(4-fluorophenyl)-5-methylthiophene-2-carboxylic acid — Chemical Substance Information." NextSDS Chemical Database.
  • Wang, YH., et al. "Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment." Journal of Medicinal Chemistry (2024).
  • Zhao, J., et al. "Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists." Journal of Medicinal Chemistry (2011).
  • Andersen, H. S., et al. "Discovery and SAR of a Novel Selective and Orally Bioavailable Nonpeptide Classical Competitive Inhibitor Class of Protein-Tyrosine Phosphatase 1B." Journal of Medicinal Chemistry (2002).

Sources

Application

Use of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid as a research chemical

Application Note: Utilizing 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid (4-FPMTC) in Fragment-Based Drug Discovery and Lead Optimization Executive Summary & Pharmacological Context In modern medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid (4-FPMTC) in Fragment-Based Drug Discovery and Lead Optimization

Executive Summary & Pharmacological Context

In modern medicinal chemistry, the thiophene ring serves as a privileged pharmacophore, ranking among the most frequently utilized heterocycles in FDA-approved small molecules[1]. 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid (CAS: 1267218-61-0), hereafter referred to as 4-FPMTC , is a highly specialized building block designed for advanced lead generation.

Thiophene-2-carboxylic acid derivatives have demonstrated profound utility across multiple therapeutic areas. They are potent inhibitors of D-amino acid oxidase (DAO) for psychiatric interventions[2], critical components in G protein-coupled receptor (GPCR) agonists[3], and emerging therapeutics for neurodegenerative disorders due to their excellent blood-brain barrier (BBB) penetrability[4][5]. This application note details the structural rationale, quantitative coupling optimization, and self-validating protocols required to effectively incorporate 4-FPMTC into high-throughput drug discovery workflows.

Structural Causality: The "Design" Behind the Molecule

As a Senior Application Scientist, it is critical to understand why 4-FPMTC is chosen over a standard benzoic acid or an unsubstituted thiophene. Every functional group on this molecule serves a distinct mechanistic purpose in ligand-target interactions:

  • The Thiophene Core (Bioisosterism & Chalcogen Bonding): The thiophene ring is a classic bioisostere for a phenyl ring, but its planar, electron-rich aromatic system enhances interactions with biological targets while maintaining lower polarity[5]. Furthermore, the sulfur atom can participate in non-canonical hydrogen bonding and chalcogen bonding with target residues, enhancing receptor affinity[1].

  • The Carboxylic Acid (Primary Anchor): Positioned at C2, the carboxylate acts as a critical anchor, forming robust salt bridges with basic amino acids (e.g., Arginine or Lysine) in target active sites, a mechanism well-documented in the inhibition of DAO[2].

  • The 4-Fluorophenyl Substituent (Metabolic & Electronic Tuning): The substitution of fluorine at the para-position of the phenyl ring is a deliberate metabolic shield. It blocks rapid Phase I CYP450-mediated aromatic hydroxylation, significantly extending the biological half-life of the resulting drug candidate. Electronically, the highly electronegative fluorine alters the quadrupole moment of the phenyl ring, strengthening edge-to-face π−π stacking with aromatic residues (like Tyrosine) in the binding pocket[2].

  • The 5-Methyl Group (Steric Steering): This is not merely a lipophilic addition. The methyl group at C5 provides precise steric bulk that restricts the dihedral rotational freedom between the thiophene core and the adjacent fluorophenyl ring. This "conformational locking" forces the molecule into a pre-organized bioactive geometry, reducing the entropic penalty upon target binding and driving higher binding affinity.

PharmacophoreLogic Core 4-FPMTC Core (CAS: 1267218-61-0) Fluoro 4-Fluorophenyl Blocks CYP450 oxidation Enhances pi-stacking Core->Fluoro Thio Thiophene Ring Phenyl bioisostere S-H bonding capabilities Core->Thio Acid Carboxylic Acid Primary anchor Salt bridge formation Core->Acid Methyl 5-Methyl Group Steric steering Conformational locking Core->Methyl

Pharmacophore deconstruction of 4-FPMTC highlighting structural causality in drug design.

Quantitative Data: Amide Coupling Optimization

Causality of Reagent Selection: Thiophene-2-carboxylic acids are generally less electrophilic at the carbonyl carbon than standard benzoic acids due to the electron-donating resonance of the thiophene sulfur. When combined with the steric hindrance imparted by the 5-methyl group, standard carbodiimide chemistry (EDC/HOBt) often stalls, leading to poor yields and unreacted starting material.

To overcome this electronic deactivation, the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is mandatory. HATU rapidly generates a highly reactive HOAt ester intermediate that efficiently drives the acylation of even sterically hindered or electron-deficient amines.

Table 1: Quantitative Optimization of 4-FPMTC Amide Coupling (Model Amine: Aniline)

Coupling Reagent SystemEquivalentsBase (Eq)SolventTime (h)Conversion (%)*
EDC / HOBt1.2 / 1.2DIPEA (2.0)DMF24< 15%
T3P (50% in EtOAc)1.5Pyridine (3.0)EtOAc1242%
HATU 1.1 DIPEA (3.0) DMF 2 > 98%

*Conversion determined by LC-MS integration at 254 nm.

Self-Validating Experimental Protocols

Protocol A: High-Throughput Library Generation via HATU Coupling

This protocol is designed as a self-validating system to ensure intermediate activation before the irreversible addition of valuable proprietary amines.

Step-by-Step Methodology:

  • Pre-Activation: Dissolve 4-FPMTC (1.0 eq, 0.1 mmol) and HATU (1.1 eq, 0.11 mmol) in anhydrous DMF (1.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 0.3 mmol) dropwise. Causality: The excess base ensures complete deprotonation of the carboxylic acid and neutralizes the hexafluorophosphate byproduct, preventing premature quenching of the active ester.

  • Validation Check 1 (Crucial): Stir for 15 minutes at room temperature. Aliquot 1 µL into 100 µL of Acetonitrile and inject into LC-MS. Validation metric: Confirm the complete disappearance of the 4-FPMTC mass peak and the appearance of the HOAt-active ester mass adduct. Do not proceed until activation is >95%.

  • Amine Addition: Add the target amine (1.1 eq, 0.11 mmol) in one portion. Stir at room temperature for 2 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ (2 mL) to hydrolyze any remaining active ester. Extract with Ethyl Acetate (3 x 2 mL).

  • Validation Check 2: Dry the organic layer over Na2​SO4​ , concentrate under vacuum, and verify purity via 1H -NMR. Validation metric: The disappearance of the thiophene carboxylic acid OH proton (~12-13 ppm) and the appearance of the distinct amide N-H proton (~8-9 ppm).

Workflow Step1 Activation (HATU/DIPEA) Val1 LC-MS Check (Self-Validation) Step1->Val1 Step2 Amine Addition (Library Gen) Val1->Step2 Step3 Purification (Prep-HPLC) Step2->Step3 Val2 NMR/Purity >95% (Self-Validation) Step3->Val2

Self-validating high-throughput amide coupling workflow for 4-FPMTC library generation.

Protocol B: Target Co-Crystallization via Ligand Soaking

When utilizing 4-FPMTC derivatives as fragments for X-ray crystallography (e.g., against neuroinflammatory targets or DAO), ligand soaking is preferred over co-crystallization to preserve the apo-crystal lattice.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 50 mM stock of the 4-FPMTC derivative in 100% molecular-biology grade DMSO.

  • Soaking Drop Formulation: Dilute the stock into the reservoir solution (crystallization buffer) to a final ligand concentration of 5 mM. Causality: The final DMSO concentration must not exceed 10% (v/v) to prevent crystal cracking or dissolution.

  • Validation Check (DMSO Control): Simultaneously prepare a control drop containing the exact same reservoir solution and DMSO concentration (e.g., 10%), but without the ligand. Transfer an apo-crystal into this control drop. Validation metric: If the control crystal degrades, the DMSO tolerance of the crystal system is too low, and cross-linking (e.g., with glutaraldehyde) must be performed prior to soaking.

  • Ligand Soaking: Transfer the target apo-crystal into the ligand soaking drop using a nylon loop. Incubate at 20°C for 2 to 24 hours.

  • Cryoprotection & Harvesting: Briefly transfer the soaked crystal into a cryoprotectant solution (reservoir solution + 20% glycerol + 5 mM ligand) before flash-freezing in liquid nitrogen for X-ray diffraction.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - National Center for Biotechnology Information (NIH).[Link]

  • Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - National Center for Biotechnology Information (NIH) / PubMed.[Link]

  • Full article: Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - Taylor & Francis.[Link]

  • Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - National Center for Biotechnology Information (NIH).[Link]

  • Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists - Journal of Medicinal Chemistry (ACS Publications).[Link]

Sources

Method

Application Note: 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic Acid in Targeted Drug Discovery and Library Synthesis

Introduction & Pharmacological Relevance In modern drug discovery, the selection of highly optimized, privileged scaffolds is critical for accelerating the hit-to-lead and lead optimization phases. 4-(4-Fluorophenyl)-5-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

In modern drug discovery, the selection of highly optimized, privileged scaffolds is critical for accelerating the hit-to-lead and lead optimization phases. 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid (CAS 1267218-61-0)[1] represents a highly specialized building block within the broader class of thiophene-2-carboxylic acid derivatives.

Thiophene-2-carboxylic acids are recognized as privileged pharmacophores capable of engaging diverse therapeutic targets. Recent literature highlights their profound efficacy in inhibiting D-amino acid oxidase (DAO) for schizophrenia treatment (2)[2], acting as highly potent P2Y14 receptor antagonists for Inflammatory Bowel Disease (IBD) (3)[3], and serving as GPR35 agonists (4)[4].

The specific substitution pattern of 4-(4-fluorophenyl)-5-methylthiophene-2-carboxylic acid offers unique steric and electronic properties that make it an ideal starting material for combinatorial library synthesis.

Mechanistic Rationale of the Scaffold

As an Application Scientist, it is crucial to understand why this specific molecule is chosen over simpler analogs. The structural features of this compound are deliberately designed to optimize both pharmacodynamics and pharmacokinetics:

Structural FeaturePhysicochemical EffectPharmacological Benefit
Thiophene-2-carboxylic acid core Acidic pKa (~3.5-4.5), H-bond donor/acceptorEssential for anchoring in target binding sites (e.g., Arg283 in DAO, or P2Y14 binding pockets).
4-(4-Fluorophenyl) group Increased lipophilicity (LogP), electron-withdrawingEnhances metabolic stability by blocking CYP450 oxidation at the para position; improves π−π stacking interactions with aromatic residues (e.g., Tyr224).
5-Methyl substitution Steric bulk, hydrophobicRestricts rotational freedom, locking the active conformation; fills deep hydrophobic sub-pockets to increase target affinity.
Quantitative Target Landscape

To contextualize the utility of this scaffold, the following table summarizes the quantitative potency of thiophene-2-carboxylic acid derivatives across various validated drug targets:

TargetDisease IndicationRepresentative Derivative TypePotency (IC50 / EC50)
D-Amino Acid Oxidase (DAO) Schizophrenia5-Substituted thiophene-2-carboxylic acids0.09 - 7.8 µM[2]
P2Y14 Receptor Inflammatory Bowel Disease4-Amide-thiophene-2-carboxyl derivatives0.40 nM[3]
GPR35 Receptor Gastrointestinal / MetabolicThieno[3,2-b]thiophene-2-carboxylic acids63.7 nM[4]

Experimental Workflows & Protocols

The following protocols detail the integration of 4-(4-fluorophenyl)-5-methylthiophene-2-carboxylic acid into a high-throughput drug discovery pipeline. Every protocol is designed as a self-validating system , ensuring that empirical data is continuously cross-checked against internal controls.

Workflow A Scaffold Preparation (CAS 1267218-61-0) B Carboxylate Activation (HATU, DIPEA, DMF) A->B C Amine Library Addition (High-Throughput) B->C D Purification (Prep-HPLC) C->D E In Vitro Screening (Target Assays) D->E F Hit Identification & SAR Analysis E->F

Caption: High-throughput synthesis and screening workflow for thiophene-2-carboxylic acid libraries.

Protocol 1: High-Throughput Amide Library Synthesis

This protocol utilizes the carboxylic acid moiety to generate a diverse library of amide derivatives (e.g., targeting the P2Y14 receptor).

Step 1: Scaffold Activation

  • Action: Dissolve 0.1 mmol of 4-(4-fluorophenyl)-5-methylthiophene-2-carboxylic acid in 1.0 mL of anhydrous DMF. Add 0.3 mmol of N,N-Diisopropylethylamine (DIPEA), followed by 0.12 mmol of HATU. Stir at room temperature for 15 minutes.

  • Causality & Rationale: Thiophene-2-carboxylic acids can exhibit mild steric hindrance. HATU is selected over EDC/NHS because it provides rapid, highly efficient activation of the carboxylate into a reactive OAt ester, minimizing the risk of degradation or incomplete conversion during high-throughput parallel synthesis. DIPEA acts as a non-nucleophilic base to deprotonate the acid and drive the reaction forward.

Step 2: Amine Coupling

  • Action: Dispense the activated ester solution into a 96-well deep-well plate containing 0.12 mmol of diverse primary/secondary amines per well. Seal and agitate at 40°C for 12 hours.

  • Causality & Rationale: The slight excess of amine and mild heating ensures complete consumption of the activated ester, maximizing the yield of the target amides and simplifying downstream purification.

Step 3: System Validation & QC (Self-Validating Step)

  • Action: Prior to purification, withdraw a 5 µL aliquot from representative wells and analyze via LC-MS.

  • Validation Logic: The protocol is only validated if the LC-MS trace shows >85% conversion to the desired [M+H]+ mass with no significant unreacted acid peak. If unreacted acid remains, it indicates moisture contamination in the DMF, triggering a solvent QC failure.

Step 4: Purification

  • Action: Purify the crude mixtures using preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize to obtain the final library compounds.

Protocol 2: In Vitro Target Screening (DAO Inhibition Assay)

To evaluate the synthesized derivatives, an enzymatic assay is employed.

Step 1: Reagent & Enzyme Preparation

  • Action: Prepare a reaction buffer containing 50 mM sodium phosphate (pH 7.4). Reconstitute human D-amino acid oxidase (DAO) and the substrate D-serine (50 mM). Prepare a detection mix of 50 µM Amplex Red and 0.1 U/mL Horseradish Peroxidase (HRP).

  • Causality & Rationale: DAO oxidizes D-serine, producing hydrogen peroxide ( H2​O2​ ). The HRP/Amplex Red system is used because it provides a highly sensitive, fluorometric readout of H2​O2​ production, allowing for the detection of low-nanomolar inhibition.

Step 2: Compound Incubation

  • Action: In a 384-well black microplate, pre-incubate 10 nM DAO with varying concentrations of the synthesized thiophene derivatives (10 µM to 0.1 nM) for 30 minutes at 25°C.

  • Causality & Rationale: Pre-incubation is critical. Thiophene derivatives frequently act as competitive inhibitors that require time to intercolate into the active site and establish π−π stacking interactions with residues like Tyr224[2]. Omitting this step leads to artificially high IC50​ values.

Step 3: Reaction Initiation & Kinetic Readout

  • Action: Add the D-serine/Amplex Red/HRP mixture to initiate the reaction. Measure fluorescence (Ex/Em = 530/590 nm) continuously for 20 minutes.

Step 4: System Validation & QC (Self-Validating Step)

  • Action: Include a "No Enzyme" well (Negative Control) and a well treated with 10 µM Sodium Benzoate, a known DAO inhibitor (Positive Control).

  • Validation Logic: The assay is considered valid only if the Negative Control shows zero baseline drift and the Positive Control yields an IC50​ within 10% of its historical average. This internal calibration ensures that any observed inhibition from the thiophene library is genuine and not an artifact of HRP quenching or auto-fluorescence.

Pharmacological Signaling & Pathway Modulation

The ultimate goal of synthesizing these derivatives is to modulate specific disease pathways. The diagram below illustrates the generalized pharmacological signaling logic when a highly optimized thiophene-2-carboxylic acid derivative successfully engages its target.

Pathway Inhibitor Thiophene Derivative (Inhibitor) Target Target Enzyme/Receptor (e.g., DAO, P2Y14) Inhibitor->Target High-affinity binding Biomarker Downstream Biomarker (e.g., D-Serine, cAMP) Target->Biomarker Modulates levels Outcome Therapeutic Efficacy (e.g., Anti-IBD, CNS active) Biomarker->Outcome Restores homeostasis

Caption: Pharmacological signaling modulation by thiophene-2-carboxylic acid derivatives.

References

  • "4-(4-fluorophenyl)-5-methylthiophene-2-carboxylic acid — Chemical Substance Information", NextSDS. 1

  • "Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids", NIH / PubMed Central. 2

  • "Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment", ACS Publications (Journal of Medicinal Chemistry). 3

  • "Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists", ACS Publications (Journal of Medicinal Chemistry). 4

Sources

Application

Application Note: Thiophene Derivatives in the Synthesis of Bioactive Molecules

Executive Summary The thiophene heterocycle is a privileged pharmacophore in modern drug discovery, ranking as the fourth most prevalent sulfur-containing moiety in US FDA-approved small molecules[1]. Acting as a classic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thiophene heterocycle is a privileged pharmacophore in modern drug discovery, ranking as the fourth most prevalent sulfur-containing moiety in US FDA-approved small molecules[1]. Acting as a classical bioisostere for benzene, the thiophene ring modulates lipophilicity, enhances membrane permeability, and improves the metabolic stability of therapeutic candidates[1]. This application note provides authoritative, self-validating protocols for two critical synthetic workflows used in the generation of thiophene-based bioactive molecules: the multicomponent Gewald Reaction for constructing the thiophene core, and late-stage Direct C–H Arylation for structural diversification.

Core Construction: Catalytic Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a highly convergent, one-pot multicomponent synthesis that yields highly substituted 2-aminothiophenes—a structural motif found in blockbuster drugs like the antipsychotic Olanzapine and the NSAID Tinoridine[2].

Mechanistic Insights & Causality

Historically, the Gewald reaction required stoichiometric amounts of organic bases (e.g., morpholine or diethylamine), leading to difficult purification and lower atom economy. Recent methodological advances utilize Piperidinium Borate as a conjugate acid-base pair to drive the reaction catalytically[2].

  • Acidic Activation: The piperidinium cation protonates the carbonyl oxygen of the ketone, increasing its electrophilicity.

  • Basic Activation: The borate anion abstracts a proton from the active methylene (e.g., malononitrile), forming a reactive carbanion. This dual activation drastically lowers the activation energy of the initial Knoevenagel condensation, which is the rate-limiting step preceding sulfur addition and cyclization[2].

Reaction Workflow Diagram

Gewald K Ketone/Aldehyde C Knoevenagel Condensation (Piperidinium Borate Catalyzed) K->C N Active Methylene (e.g., Malononitrile) N->C S Elemental Sulfur (S8) CY Sulfur Addition & Cyclization S->CY I α,β-Unsaturated Nitrile Intermediate C->I I->CY P 2-Aminothiophene Scaffold CY->P

Multicomponent Gewald reaction mechanistic workflow.

Protocol 1: Catalytic Synthesis of 2-Aminothiophenes

Reagents: Ketone (1.0 mmol), Malononitrile (1.0 mmol), Elemental Sulfur ( S8​ , 1.0 mmol), Piperidinium Borate (10 mol%), Ethanol (3.0 mL).

Step-by-Step Methodology:

  • Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the ketone and malononitrile in 3.0 mL of absolute ethanol.

  • Catalyst Addition: Add 10 mol% of piperidinium borate. Causality: Adding the catalyst before the sulfur ensures the Knoevenagel condensation initiates without competitive side reactions from sulfur radicals.

  • In-Process Validation (TLC): Stir at room temperature for 10 minutes. Spot the mixture on a silica TLC plate (Hexane:EtOAc 3:1). The disappearance of the ketone spot and the appearance of a new UV-active spot confirms the formation of the α,β-unsaturated nitrile intermediate.

  • Sulfur Incorporation: Add elemental sulfur (1.0 mmol) to the reaction mixture. Attach a reflux condenser and heat to 70 °C.

  • Cyclization & Monitoring: Maintain reflux for 30–45 minutes. The reaction mixture will transition from a pale suspension to a deep orange/red homogeneous solution, visually validating the cyclization and tautomerization into the 2-aminothiophene core.

  • Workup: Cool the mixture to room temperature. Evaporate the ethanol under reduced pressure. Extract the crude residue with EtOAc (3 × 10 mL) and wash with brine. Dry over anhydrous Na2​SO4​ .

  • Purification: Purify via flash column chromatography (silica gel, gradient elution with Hexane/EtOAc) to isolate the pure 2-aminothiophene derivative.

Quantitative Data: Catalyst Optimization

Data demonstrating the superior kinetic profile of the conjugate acid-base pair[2].

Catalyst (10 mol%)Reaction Time (min)Isolated Yield (%)
Morpholinium Borate4582
Pyrrolidinium Borate4085
Piperidinium Borate 30 94

Late-Stage Diversification: Direct C–H Arylation of Thiophenes

Traditional cross-coupling (e.g., Suzuki, Stille) requires pre-functionalized thiophenes (boronic acids or organostannanes), which limits atom economy and adds synthetic steps. Direct C–H arylation bypasses this requirement, allowing for the direct coupling of aryl bromides to the thiophene α-position (C2/C5)[3].

Mechanistic Insights & Causality

This protocol utilizes a phosphine-free bis(alkoxo)palladium complex at exceptionally low catalyst loadings (0.1–0.2 mol%)[3]. The critical additive in this workflow is Pivalic Acid (PivOH) .

  • Causality: PivOH acts as an intracellular proton shuttle. Following the oxidative addition of the aryl bromide to Pd(0), the pivalate anion coordinates to the Pd(II) center. It facilitates a Concerted Metalation-Deprotonation (CMD) transition state, abstracting the thiophene C–H proton while simultaneously forming the Pd–C bond. This avoids the need for harsh, strong bases that could degrade sensitive functional groups[3].

Reaction Workflow Diagram

CH_Arylation Pd0 Pd(0) Active Catalyst Ox Oxidative Addition (Ar-Br) Pd0->Ox Pd2 Ar-Pd(II)-Br Species Ox->Pd2 CMD Concerted Metalation-Deprotonation (PivOH Assisted) Pd2->CMD Pd2Th Ar-Pd(II)-Thiophene CMD->Pd2Th Th Thiophene Substrate Th->CMD RE Reductive Elimination Pd2Th->RE RE->Pd0 Catalyst Regeneration Prod α-Arylthiophene Product RE->Prod

Pd-catalyzed CMD pathway for direct C-H arylation.

Protocol 2: Phosphine-Free C–H Arylation

Reagents: Thiophene derivative (1.0 mmol), Aryl bromide (1.5 mmol), Bis(alkoxo)palladium complex (0.2 mol%), K2​CO3​ (2.0 mmol), PivOH (30 mol%), N,N-Dimethylacetamide (DMAc, 3.0 mL).

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 15 mL Schlenk tube equipped with a magnetic stir bar. Backfill with dry Argon or N2​ three times to ensure an oxygen-free environment, preventing the premature oxidation of the Pd(0) active species.

  • Reagent Loading: Add the bis(alkoxo)palladium complex (0.2 mol%), K2​CO3​ (2.0 mmol), and PivOH (30 mol%) to the tube.

  • Solvent & Substrate Addition: Inject 3.0 mL of anhydrous DMAc, followed by the thiophene derivative (1.0 mmol) and the aryl bromide (1.5 mmol) via a gas-tight syringe.

  • Thermal Activation: Seal the Schlenk tube and submerge it in a pre-heated oil bath at 100 °C. Stir vigorously for 12 hours.

  • In-Process Validation (Visual): A stable yellow-to-orange hue in the solution indicates a healthy, active Pd catalytic cycle. If the solution rapidly turns black with a visible precipitate, it indicates catalyst degradation (Pd-black formation), usually due to oxygen ingress.

  • Workup: Cool the reaction to room temperature. Dilute with 15 mL of EtOAc and filter through a short pad of Celite to remove the inorganic salts and palladium residues.

  • Extraction: Wash the organic filtrate with water (3 × 10 mL) to remove the DMAc solvent, followed by a brine wash. Dry over MgSO4​ and concentrate in vacuo.

  • Purification: Isolate the α-arylthiophene product via silica gel chromatography.

Quantitative Data: Substrate Scope

Representative yields demonstrating the functional group tolerance of the phosphine-free protocol[3].

Thiophene SubstrateCoupling Partner (Aryl Bromide)RegioselectivityYield (%)
Thiophene4-Bromoanisole (Electron-rich)C2-Arylation88
2-MethylthiopheneBromobenzene (Neutral)C5-Arylation91
Thiophene2-Bromopyridine (Heteroaryl)C2-Arylation85

References[1] Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - National Center for Biotechnology Information (PMC):https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11204859/[2] Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair - Thieme Connect:https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-2189-1304[3] Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex - Organic Chemistry Portal (J. Org. Chem.):https://www.organic-chemistry.org/abstracts/lit4/357.shtm

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Thiophene-2-Carboxylic Acid Synthesis

Welcome to the Technical Support Center for thiophene-2-carboxylic acid synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who require robust, scalable, and high-yie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for thiophene-2-carboxylic acid synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who require robust, scalable, and high-yield synthetic routes.

Thiophene-2-carboxylic acid is a pivotal building block in medicinal chemistry, frequently used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Suprofen, as well as various antimicrobial and anticancer agents 1[1]. Below, we dissect the most common synthetic pathways, provide self-validating protocols, and address specific mechanistic troubleshooting questions.

The Haloform Oxidation Route (Industrial & Lab Standard)

The transformation of 2-acetylthiophene to thiophene-2-carboxylic acid via the haloform reaction is the most prominent and efficient laboratory method 1[1]. Mechanistically, the acetyl group undergoes exhaustive halogenation to form a trichloromethyl intermediate. This intermediate acts as an excellent leaving group, facilitating nucleophilic acyl substitution by hydroxide to yield the target carboxylate.

Haloform A 2-Acetylthiophene Starting Material B Add Alkaline NaOCl (Maintain <40°C) A->B C Stir at 25-30°C (0.5 - 4 hours) B->C D Phase Separation & Aqueous Wash C->D E Acidification to pH 1 (Precipitation) D->E F Recrystallization (Hot Water) E->F G Pure Thiophene-2- carboxylic acid F->G

Caption: Workflow for the synthesis of thiophene-2-carboxylic acid via the haloform reaction.

Step-by-Step Methodology
  • Preparation of Oxidant: Prepare an aqueous solution of sodium hypochlorite (NaOCl) containing an excess of sodium hydroxide (NaOH).

  • Controlled Addition: Cool a solution of 2-acetylthiophene in an ice bath. Slowly add the alkaline NaOCl solution dropwise with vigorous stirring. Critical: Maintain the internal temperature below 40°C 1[1].

  • Hydrolysis: Remove the cooling bath and allow the mixture to stir at 25–30°C for 0.5 to 4 hours until exhaustive halogenation and cleavage are complete.

  • Self-Validating Purification (Impurity Extraction): Wash the alkaline aqueous layer with diethyl ether. Discard the organic layer. This ensures any unreacted 2-acetylthiophene is removed before product isolation.

  • Acidification: Acidify the aqueous layer to pH 1 using concentrated hydrochloric acid (HCl). The target acid will precipitate as a white solid.

  • Isolation: Filter the precipitate, dry over anhydrous magnesium sulfate, and recrystallize from hot water 1[1].

Troubleshooting FAQs

Q: Why does my haloform reaction yield a sticky, oily residue instead of a clean precipitate upon acidification? A: This indicates incomplete oxidation or inadequate removal of organic impurities. Causality: If the NaOCl concentration is too low or the temperature drops excessively during addition, the intermediate chlorinated ketones do not fully hydrolyze. Ensure your hypochlorite solution has sufficient excess NaOH. Furthermore, skipping Step 4 (the ether wash of the alkaline phase) will cause unreacted 2-acetylthiophene to crash out alongside your product during acidification, resulting in an oily mixture.

Q: Why must the reaction temperature be strictly maintained below 40°C during NaOCl addition? A: The initial halogenation of the methyl group is highly exothermic. Allowing the temperature to exceed 40°C can lead to thermal degradation of the thiophene ring and runaway exothermic boiling, significantly reducing your yield and creating safety hazards.

The Lithiation-Carbonation Route (For Substituted Thiophenes)

For synthesizing substituted derivatives (e.g., 5-ethylthiophene-2-carboxylic acid), direct lithiation followed by carbonation is highly effective 2[2]. The inductive effect of the sulfur heteroatom acidifies the adjacent α-protons, allowing strong bases like n-butyllithium (n-BuLi) to regioselectively deprotonate the ring.

Lithiation A Thiophene Derivative (e.g., 2-ethylthiophene) B Add n-BuLi in THF (0°C, 40 min) A->B C 2-Thienyllithium Intermediate B->C D Bubble Anhydrous CO2 (-15°C, 40 min) C->D E Aqueous Quench & Alkaline Wash (pH 14) D->E F Acidification (pH 1) & EtOAc Extraction E->F G Thiophene-2- carboxylic acid derivative F->G

Caption: Lithiation and carbonation pathway for synthesizing thiophene-2-carboxylic acid derivatives.

Step-by-Step Methodology
  • Inert Atmosphere: Purge a dry, round-bottom flask with argon or nitrogen.

  • Lithiation: Dissolve the thiophene derivative (e.g., 2-ethylthiophene) in anhydrous THF and cool to 0°C. Add 1.0 equivalent of n-butyllithium (2.5M in hexane) dropwise. Stir for 40 minutes at 0°C to ensure complete deprotonation 2[2].

  • Carbonation: Cool the reaction mixture to -15°C. Vigorously bubble anhydrous CO₂ gas through the solution for 40 minutes.

  • Quenching & Alkalization: Pour the mixture into water and adjust to pH 14 using 20% NaOH.

  • Chemical Filtering: Wash the strongly alkaline aqueous phase with ether to remove non-acidic organic impurities; discard the ether layer.

  • Acidification & Extraction: Adjust the aqueous layer to pH 1 with 6N HCl. Extract the newly formed carboxylic acid with ethyl acetate.

  • Drying & Concentration: Dry the organic extract over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product 2[2].

Troubleshooting FAQs

Q: During lithiation, why am I recovering mostly starting material after CO₂ bubbling? A: Recovery of starting material in lithiation workflows is almost exclusively tied to moisture contamination. Causality: The 2-thienyllithium intermediate is highly basic. Even trace water in the THF solvent, or condensation inside the CO₂ delivery tube, will instantly protonate the carbanion, reverting it to the starting thiophene. Fix: Titrate your n-BuLi to confirm its molarity, use strictly anhydrous THF, and pass the CO₂ gas through a drying tube (e.g., Drierite) before it enters the reaction mixture.

Q: Can I use Grignard metallation instead of lithiation? A: Yes, Grignard reagents (e.g., using Mg and 1,2-dibromoethane) can be used, particularly for halogenated thiophenes 3[3]. However, Grignard formation often requires higher temperatures (e.g., 36°C in THF) compared to lithiation (-60°C to 0°C), which can sometimes lead to the formation of undesired regioisomers depending on the substrate's substitution pattern.

Comparative Analysis of Synthetic Routes

To assist in route scouting, the following table summarizes the quantitative data and operational parameters of the primary synthetic pathways.

Synthetic RoutePrimary PrecursorKey ReagentsTypical YieldMechanistic Challenges & ImpuritiesScalability
Haloform Reaction 2-AcetylthiopheneNaOCl, NaOH, HCl85–95%Incomplete halogenation; unreacted ketoneHigh (Industrial standard)
Lithiation & Carbonation Alkylthiophenesn-BuLi, THF, CO₂80–90%Moisture quenching; regioselectivity issuesMedium (Requires cryogenic cooling)
Chromium Oxidation 2-ThiophenecarboxaldehydeCrO₃, Acidic media60–75%Ring-cleavage; over-oxidationLow (Heavy metal toxicity)
Grignard Metallation Halogenated ThiophenesMg, 1,2-dibromoethane, CO₂80–87%Formation of undesired regioisomersMedium
Troubleshooting FAQs: Oxidation of 2-Thiophenecarboxaldehyde

Q: When oxidizing 2-thiophenecarboxaldehyde with chromium trioxide (CrO₃), my yields are inexplicably low. What is the mechanistic failure? A: Low yields in CrO₃-mediated oxidations of thiophene derivatives often stem from ring degradation. Causality: The reaction proceeds via a chromate ester intermediate followed by C–H bond cleavage 4[4]. However, the thiophene ring is electron-rich and susceptible to oxidative cleavage by strong, unmoderated oxidants. Excess oxidant or elevated temperatures will attack the sulfur heteroatom, leading to ring opening and water-soluble degradation products. Strictly control the stoichiometric ratio of the oxidant and maintain acidic media at lower temperatures to kinetically favor aldehyde oxidation over ring attack.

References

  • BenchChem - Application Notes and Protocols: 2-Acetylthiophene as a Precursor for Thiophene-2-carboxylic Acid
  • ChemicalBook - 5-ETHYL-THIOPHENE-2-CARBOXYLIC ACID synthesis
  • Beilstein Journals - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid deriv
  • Smolecule - Buy Thiophene-2-carbaldehyde | 98-03-3

Sources

Optimization

Improving yield in the synthesis of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid

Technical Support Center: Yield Optimization for 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic Acid Synthesis Overview & Synthetic Strategy The synthesis of 4-(4-fluorophenyl)-5-methylthiophene-2-carboxylic acid is m...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Yield Optimization for 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic Acid Synthesis

Overview & Synthetic Strategy

The synthesis of 4-(4-fluorophenyl)-5-methylthiophene-2-carboxylic acid is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 4-bromo-5-methylthiophene-2-carboxylic acid and (4-fluorophenyl)boronic acid. While traditional routes often protect the carboxylic acid as an ester to prevent acidic quenching of the basic catalytic intermediates, direct coupling of the free acid is highly advantageous for throughput. This guide outlines a self-validating, optimized protocol and addresses common failure modes such as protodeboronation and catalyst poisoning.

Visual Workflow

SynthesisWorkflow SM 4-Bromo-5-methylthiophene- 2-carboxylic acid Suzuki Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 (3.0 eq) 1,4-Dioxane/H2O, 80°C SM->Suzuki Boronic (4-Fluorophenyl)boronic acid (1.5 eq) Boronic->Suzuki Workup Aqueous Workup & Acidification Wash with EtOAc (pH 9) Acidify aqueous to pH 2 (HCl) Suzuki->Workup LC-MS: m/z 235 [M-H]- Product 4-(4-Fluorophenyl)-5-methylthiophene- 2-carboxylic acid Workup->Product Precipitation >85% Yield

Workflow for the direct Suzuki-Miyaura coupling of the target thiophene carboxylic acid.

Self-Validating Experimental Protocol: Direct Suzuki-Miyaura Coupling

Causality Focus: Performing the coupling directly on the free carboxylic acid eliminates protection/deprotection steps[1]. This requires at least 3.0 equivalents of base: 1.0 eq to form the soluble carboxylate salt (preventing protonation of the Pd-hydroxo/alkoxo intermediate), and 2.0 eq to drive the transmetallation step.

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend 4-bromo-5-methylthiophene-2-carboxylic acid (1.0 eq, 10 mmol) and (4-fluorophenyl)boronic acid (1.5 eq, 15 mmol) in a degassed mixture of 1,4-dioxane/H₂O (4:1 v/v, 40 mL).

    • Validation Check: The mixture will initially appear as a heterogeneous off-white slurry.

  • Base Addition & Deoxygenation: Add K₂CO₃ (3.0 eq, 30 mmol). Sparge the stirring mixture with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent oxidative homocoupling of the boronic acid and irreversible oxidation of the Pd(0) active species.

  • Catalyst Addition & Heating: Add Pd(dppf)Cl₂ (0.05 eq, 0.5 mmol). Heat the reaction to 80°C under an Argon atmosphere for 12 hours.

    • Validation Check: The solution will transition to a deep red/brown homogeneous mixture as the active Pd(0) species forms. After 12h, LC-MS analysis must show the disappearance of the starting material (m/z 219/221 [M-H]⁻) and the presence of the product mass (m/z 235 [M-H]⁻).

  • Acid-Base Workup (Purification): Cool the reaction to room temperature. Dilute with deionized water (50 mL) and verify the aqueous layer is at pH 9–10 (adjust with 1M NaOH if necessary). Wash the aqueous phase with Ethyl Acetate (3 x 30 mL).

    • Causality: At pH 9, the product is a highly water-soluble potassium carboxylate. The EtOAc wash selectively removes lipophilic catalyst residues, unreacted bromothiophene, and the non-polar homocoupled byproduct (4,4'-difluorobiphenyl).

  • Product Isolation: Slowly acidify the aqueous layer to pH 2 using 2M HCl under vigorous stirring.

    • Validation Check: A dense white to pale-yellow precipitate will immediately crash out of solution.

  • Filtration: Filter the precipitate, wash with cold water, and dry in vacuo at 50°C to afford the pure product.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of reaction parameters to maximize the isolated yield of the free acid coupling.

EntryCatalyst (5 mol%)Base (Equiv.)Solvent (v/v)Temp (°C)Conversion (%)Isolated Yield (%)
1Pd(PPh₃)₄Na₂CO₃ (2.0)Toluene/EtOH/H₂O904532
2Pd(PPh₃)₄K₂CO₃ (3.0)1,4-Dioxane/H₂O (4:1)906855
3Pd(dppf)Cl₂K₂CO₃ (3.0)1,4-Dioxane/H₂O (4:1)1008571
4 Pd(dppf)Cl₂ K₂CO₃ (3.0) 1,4-Dioxane/H₂O (4:1) 80 >99 91

Troubleshooting Guides & FAQs

Q: My LC-MS shows a large amount of fluorobenzene and unreacted starting material, but the boronic acid is fully consumed. Why? A: You are observing protodeboronation, a common degradation pathway for electron-deficient boronic acids like (4-fluorophenyl)boronic acid. This base-catalyzed hydrolysis (Ar-B(OH)₂ → Ar-H) directly competes with the transmetallation step of the Suzuki cycle. Causality: High temperatures and strong bases accelerate the fragmentation of the boronate intermediate[2]. Solution: Lower the reaction temperature from 100°C to 80°C (as shown in Entry 4 of the optimization table), use a milder base like K₂CO₃ instead of NaOH, and ensure a slight stoichiometric excess (1.5 eq) of the boronic acid is present to compensate for minor degradation[2].

Q: The reaction stalls at 60% conversion even after adding more boronic acid. How do I drive it to completion? A: Stalling in thiophene cross-couplings is frequently caused by catalyst poisoning. The sulfur atom in the thiophene ring can coordinate to the palladium center, displacing monodentate ligands like triphenylphosphine (PPh₃) and precipitating inactive palladium black. Solution: Switch to a bidentate ligand system such as Pd(dppf)Cl₂[3]. The chelate effect of the dppf ligand prevents displacement by the thiophene sulfur, maintaining the catalyst's stability and active concentration throughout the catalytic cycle[3].

Q: How can I efficiently remove the 4,4'-difluorobiphenyl homocoupling byproduct without using column chromatography? A: Exploit the ionizable carboxylic acid group on your target molecule. Solution: Quench the reaction and ensure the aqueous phase is at pH 9–10. At this pH, your product exists as a water-soluble carboxylate salt, while the 4,4'-difluorobiphenyl byproduct is completely non-polar. Wash the basic aqueous layer with ethyl acetate; the byproduct will partition into the organic layer. Discard the organic layer, then acidify the aqueous phase to pH 2 with HCl to precipitate your highly pure product.

Q: Should I protect the carboxylic acid as a methyl ester before the Suzuki coupling? A: While esterification prevents the carboxylic acid from quenching the basic conditions required for transmetallation, it adds two synthetic steps (protection and subsequent saponification) which lower the overall throughput yield. Solution: Perform the coupling directly on the free acid[1]. You must compensate by using at least 3.0 equivalents of base (1 eq to deprotonate the carboxylic acid, and 2 eq to form the reactive boronate species)[1].

References

  • Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 2016. URL:[Link]

  • Smith, A., et al. "An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals." RSC Advances (via PMC), 2021. URL:[Link]

  • Rueda-Espinosa, J., et al. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters." Canadian Journal of Chemistry, 2023. URL:[Link]

Sources

Troubleshooting

Recrystallization techniques for thiophene carboxylic acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the purification of thiophene carboxylic acids (e....

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the purification of thiophene carboxylic acids (e.g., 2-thiophenecarboxylic acid, 3-thiophenecarboxylic acid, and their substituted derivatives).

While recrystallization is a foundational technique in drug development, thiophene derivatives present unique hurdles. Their propensity to trap highly conjugated polymeric tars from synthesis, combined with melting points that often closely approach solvent boiling points, frequently leads to "oiling out" or poor crystal lattice formation. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting steps to ensure high-purity isolation.

Recrystallization Decision Workflow

RecrystallizationWorkflow Start Crude Thiophene Carboxylic Acid Solvent Select Solvent (e.g., Water, EtOH/H2O) Start->Solvent Dissolve Dissolve in Minimum Boiling Solvent Solvent->Dissolve CheckColor Colored Impurities Present? Dissolve->CheckColor Charcoal Add Activated Charcoal (1-2% w/w) & Boil CheckColor->Charcoal Yes HotFilter Hot Gravity Filtration (Stemless Funnel) CheckColor->HotFilter No Charcoal->HotFilter Cooling Controlled Slow Cooling (Avoid Oiling Out) HotFilter->Cooling Collect Vacuum Filtration & Cold Wash Cooling->Collect Dry Vacuum Drying (< Melting Point) Collect->Dry

Workflow for the recrystallization of thiophene carboxylic acids, highlighting critical decision points.

Solvent Selection & Solubility Profile

Selecting the correct solvent is the most critical variable in preventing phase separation. Below is a quantitative summary of common solvent systems used for thiophene carboxylic acids.

Solvent SystemSuitabilityBoiling Point (°C)Solubility ProfileApplication Notes
Water Excellent100.0Low at 20°C, High at 100°CIdeal for [1] and[2]. Excellent for removing non-polar impurities.
Ethanol / Water Good~78.0Tunable via ratioBest for substituted lipophilic thiophenes. High water ratios may induce oiling out.
Toluene Moderate110.6Moderate at 20°CUsed for highly non-polar derivatives. High boiling point increases risk of thermal degradation.
Heptane Poor (Anti-solvent)98.4Very Low at 20°CUtilized as a secondary "poor solvent" to force precipitation in mixed-solvent systems.

Standard Operating Procedure: Self-Validating Recrystallization

Step 1: Dissolution Place the crude thiophene carboxylic acid in an Erlenmeyer flask. Add a minimum volume of boiling solvent (e.g., DI water) dropwise while swirling.

  • Causality: Using the absolute minimum volume of hot solvent maximizes the supersaturation gradient upon cooling, driving the thermodynamic equilibrium toward solid crystal formation rather than keeping the compound dissolved in the mother liquor[3].

  • Validation Check: The solution should be completely transparent (though potentially colored) at the boiling point. Any remaining cloudiness indicates insoluble impurities, not undissolved product, dictating the need for hot filtration[4].

Step 2: Decolorization (If required) If the solution is tinted brown or black, remove from heat to cease boiling. Add 1-2% (w/w) activated charcoal and reheat to a gentle boil for 5 minutes.

  • Causality: Thiophene syntheses often generate highly conjugated polymeric tars. Activated charcoal features extensive graphene-like sheets. Flat, highly conjugated poly-thiophene impurities intercalate between these sheets via pi-pi stacking, effectively removing them from the solution[4].

Step 3: Hot Filtration Filter the boiling mixture through a stemless funnel equipped with fluted filter paper into a pre-warmed receiving flask.

  • Causality: A stemless funnel prevents the solution from cooling and prematurely crystallizing inside the funnel stem, which would clog the apparatus and reduce yield.

Step 4: Controlled Cooling Allow the clear filtrate to cool slowly to room temperature undisturbed, then transfer to an ice-water bath (0-4°C) for 15-30 minutes.

  • Causality: Slow cooling provides the necessary time for solute molecules to arrange into a highly ordered, rigid crystal lattice. Rapid cooling forces the compound to crash out as an amorphous solid, trapping solvent molecules and impurities within the matrix[5].

Step 5: Isolation and Drying Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold solvent. Dry under vacuum below the compound's melting point.

  • Causality: Cold solvent washing removes surface impurities without redissolving the purified lattice. Vacuum drying prevents thermal degradation or sublimation, which is common in low-molecular-weight thiophenes[2].

Troubleshooting Guides & FAQs

Q1: My thiophene carboxylic acid is "oiling out" (separating as a liquid emulsion) instead of forming crystals. How do I resolve this? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which the solution reaches saturation[3]. Instead of forming a solid suspension, the solute forms a secondary liquid emulsion[5]. Thiophene derivatives are highly susceptible to this due to kinetically hindered lattice integration caused by structurally similar impurities.

  • Resolution Protocol:

    • Reheat the mixture until the oil completely redissolves into a single phase.

    • Add 5-10% more of the "good" solvent. Causality: This lowers the saturation temperature of the mixture so that it falls below the compound's melting point before precipitation begins[3].

    • Cool the solution extremely slowly.

    • Introduce a seed crystal of pure thiophene carboxylic acid when the solution approaches room temperature to bypass the kinetic barrier of nucleation.

Q2: The crude product is heavily contaminated with dark tars. Even after recrystallization, the crystals are yellow. What is the best approach? A: If activated carbon[4] is insufficient to remove the highly colored, conjugated polymeric byproducts, perform a preliminary acid-base extraction before recrystallization.

  • Resolution Protocol: Dissolve the crude solid in an aqueous base (e.g., NaHCO₃), wash with an organic solvent (like dichloromethane) to remove neutral polymeric tars, and then re-precipitate the thiophene carboxylic acid by acidifying the aqueous layer with concentrated HCl[1]. Proceed to recrystallize the resulting solid from water[2].

Q3: I have cooled my solution to 0°C, but no crystals are forming. What went wrong? A: The solution is either super-saturated without a nucleation site, or the solvent volume is too high.

  • Resolution Protocol: First, scratch the inside of the glass flask vigorously with a glass stirring rod. Causality: The high-frequency friction creates microscopic glass shards and localized acoustic cavitation, providing high-energy nucleation sites for crystal growth[3]. If scratching fails after 10 minutes, return the flask to the heat source, boil off 20-30% of the solvent volume to increase the solute concentration, and repeat the cooling process[3].

  • Validation Check: Dip a glass stirring rod into the mother liquor (filtrate) and let the solvent evaporate. If a large solid residue remains on the rod, a significant amount of your product is still dissolved, confirming that too much solvent was used[3].

Q4: Can I dry my purified thiophene carboxylic acid in a standard high-temperature oven? A: No. Many substituted thiophene carboxylic acids are prone to sublimation or thermal decarboxylation at elevated temperatures. Dry the crystals in a vacuum desiccator at room temperature, or utilize a vacuum oven set strictly to 40-50°C (well below the melting point of the specific derivative).

References

  • Title: 3.6F: Troubleshooting | Source: Chemistry LibreTexts | URL: [Link]

  • Title: Oiling Out in Crystallization | Source: Mettler Toledo | URL: [Link]

  • Title: US4028373A - Thiophene saccharines | Source: Google Patents | URL
  • Title: Thermochemistry of 2,5-Thiophenedicarboxylic Acid | Source: The Journal of Physical Chemistry A | URL: [Link]

  • Title: 3.5: Procedural Generalities | Source: Chemistry LibreTexts | URL: [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Functionalized Thiophene Synthesis

Welcome to the Technical Support Center for thiophene functionalization. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for thiophene functionalization. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complex catalytic landscapes of thiophene chemistry. Thiophenes present unique challenges—specifically sulfur-induced catalyst poisoning and regioselectivity control—that require precise mechanistic understanding to overcome.

This guide provides field-proven insights, troubleshooting workflows, and self-validating protocols to ensure high-fidelity carbon-carbon bond formation in your thiophene syntheses.

Section 1: Catalyst Selection Matrix & FAQs

Choosing the right catalyst system is the most critical step in thiophene synthesis. The table below summarizes the optimal catalytic systems based on the desired transformation.

Table 1: Quantitative & Qualitative Catalyst Selection Matrix
Reaction TypeTarget PositionOptimal Catalyst / PrecatalystLigand / AdditiveTypical YieldsKey Advantage
Direct C-H Arylation α-position (C2/C5)Bis(alkoxo)palladium (0.1–0.2 mol%)Phosphine-free, PivOH80–95%Ultra-low loading; avoids costly phosphines[1].
Direct C-H Arylation β-position (C3/C4)Pd(OAc)₂ (5 mol%)P[OCH(CF₃)₂]₃60–75%Overcomes natural α-bias via Heck-type pathway[2].
Suzuki-Miyaura Halide-dependentXPhos Pd-G4 (2 mol%)XPhos85–98%Rapid transmetalation prevents protodeboronation[3].
Suzuki-Miyaura Heteroaryl HalidesNi(COD)₂ (5 mol%)dppf or PCy₃75–90%Cost-effective alternative to Pd; superior for specific heteroaryls[4].
Q1: How do I control α vs. β regioselectivity in the direct C-H arylation of thiophenes?

Expert Insight: Thiophenes possess a natural electronic and acidic bias toward the α-position (C2/C5). Standard conditions using basic ligands (like 2,2'-bipyridyl) or phosphine-free bis(alkoxo)palladium complexes proceed via a Concerted Metalation-Deprotonation (CMD) mechanism, exclusively yielding α-arylated products[1][2].

To force β-arylation (C3/C4), you must alter the mechanistic pathway. By employing a highly electron-deficient and bulky fluorinated phosphine ligand such as P[OCH(CF₃)₂]₃, the CMD pathway is suppressed. Instead, the reaction is forced into a Heck-type insertion mechanism. The bulky ligand creates a C-H···O hydrogen bond network that stabilizes the Heck-type transition state, kinetically favoring anti-β-hydride elimination at the β-position[2].

Mechanism Start Pd Catalyst + Thiophene Ligand Ligand Selection Start->Ligand CMD Concerted Metalation-Deprotonation (e.g., 2,2'-bipyridyl, PivOH) Ligand->CMD Basic/N-Ligands Heck Heck-Type Insertion (e.g., P[OCH(CF3)2]3) Ligand->Heck Bulky/Fluorinated Phosphines Alpha α-Arylation (C2/C5 Product) CMD->Alpha Thermodynamically Favored Beta β-Arylation (C3/C4 Product) Heck->Beta Anti-β-Hydride Elimination

Ligand-controlled mechanistic divergence in Pd-catalyzed C-H arylation of thiophenes.

Q2: Should I use Palladium or Nickel for the Suzuki-Miyaura cross-coupling of thiophenes?

Expert Insight: While Palladium is the historical gold standard, recent machine learning-guided catalyst selections reveal that Nickel can offer distinct advantages for heteroaryl cross-couplings[4]. Nickel is more nucleophilic, making it excellent for activating challenging electrophiles (like thienyl chlorides or sulfonates). However, Nickel is highly sensitive to oxidation and requires strict glovebox conditions. For benchtop stability and broad functional group tolerance, Palladium (specifically Buchwald precatalysts like XPhos Pd-G4) remains superior, especially when coupling electron-rich thienylboronic acids[3].

Section 2: Troubleshooting Guide - Common Experimental Failures

Issue 1: Reaction Stalls and Formation of "Pd Black" (Catalyst Poisoning)

The Causality: The sulfur atom in the thiophene ring acts as a strong Lewis base. It can outcompete weak ligands, coordinating tightly to the late transition metal center (Pd or Ni) and forming stable, off-cycle inactive complexes. This strips the metal of its stabilizing ligands, leading to aggregation and precipitation of elemental palladium (Pd black). The Fix:

  • Steric Shielding: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos). The steric bulk of the lower ring in XPhos prevents multiple thiophene molecules from coordinating simultaneously to the Pd center.

  • Electrophilic Reagents: If performing C-S bond formations, utilize electrophilic sulfur sources (e.g., redox-active benzimidazolium sulfonamides) rather than free thiols, which completely bypasses the catalyst deactivation pathway[5].

Issue 2: Low Yields Due to Protodeboronation of Thienylboronic Acids

The Causality: Electron-rich heteroaryl boronic acids (like 2-thienylboronic acid) are highly susceptible to protodeboronation. The heteroatom stabilizes the adjacent carbanion intermediate formed during the undesired hydrolysis of the C-B bond. If the transmetalation step of the catalytic cycle is slower than this hydrolysis, your yield will plummet. The Fix: You must outpace the degradation. Use XPhos Pd-G4 precatalyst. G4 precatalysts rapidly generate a highly active, mono-ligated L-Pd(0) species upon mild base activation[3]. This dramatically accelerates oxidative addition and subsequent transmetalation, completing the catalytic cycle before protodeboronation can occur.

Troubleshooting Issue Reaction Stalls / Low Yield Check1 Is the catalyst precipitating (Pd black)? Issue->Check1 Poisoning Sulfur Poisoning Check1->Poisoning Yes Check2 Is the thienylboronic acid degrading? Check1->Check2 No Solution1 Switch to XPhos/SPhos or increase ligand:Pd ratio Poisoning->Solution1 Protodeboronation Protodeboronation Check2->Protodeboronation Yes (Homocoupling) Solution2 Use Pd-G4 precatalysts Lower temp, anhydrous base Protodeboronation->Solution2

Decision tree for troubleshooting stalled thiophene cross-coupling reactions.

Section 3: Standardized Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies include built-in checkpoints to ensure experimental integrity.

Protocol A: Phosphine-Free Direct C-H α-Arylation of Thiophene[1][7]

This method utilizes ultra-low catalyst loading and avoids expensive phosphine ligands, making it ideal for scale-up.

Reagents:

  • Thiophene derivative (1.5 equiv)

  • Aryl bromide (1.0 equiv)

  • Bis(alkoxo)palladium complex (0.1–0.2 mol%)

  • Pivalic acid (PivOH) (0.3 equiv)

  • K₂CO₃ (1.5 equiv)

  • N,N-Dimethylacetamide (DMAc) (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, K₂CO₃, and the bis(alkoxo)palladium complex.

  • Inert Atmosphere: Evacuate and backfill the tube with Argon (repeat 3 times). Self-Validation: The solid mixture should remain free-flowing and dry. Clumping indicates moisture ingress, which will quench the CMD pathway.

  • Solvent Addition: Under a positive stream of Argon, inject anhydrous DMAc, followed by the thiophene derivative and PivOH.

  • Heating: Seal the tube and immerse it in a pre-heated oil bath at 100 °C. Stir vigorously for 12–24 hours.

  • Reaction Monitoring: Self-Validation: After 2 hours, monitor via GC-MS. The presence of pivalate-aryl intermediates indicates the catalytic cycle is active. If the solution turns completely black within 30 minutes, oxygen contamination has occurred.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Suzuki-Miyaura Cross-Coupling using XPhos Pd-G4[3]

Designed to prevent protodeboronation of sensitive thienylboronic acids.

Reagents:

  • (5-Formylthiophen-2-yl)boronic acid (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • XPhos Pd-G4 (2 mol%)

  • K₂CO₃ (3.0 equiv, finely milled)

  • 1,4-Dioxane / H₂O (4:1 ratio, 0.2 M)

Step-by-Step Methodology:

  • Degassing (Critical): Sparge the 1,4-Dioxane/H₂O mixture with Argon for at least 30 minutes prior to use.

  • Assembly: To a dry vial, add the aryl halide, thienylboronic acid, K₂CO₃, and XPhos Pd-G4.

  • Initiation: Add the degassed solvent mixture. Self-Validation: Upon solvent addition and mild warming, the solution should transition from a pale yellow suspension to a homogeneous deep red/orange solution. This color change confirms the activation of the G4 precatalyst and the release of the active L-Pd(0) species.

  • Reaction: Heat at 40–60 °C for 4–8 hours. Note: Do not exceed 60 °C to minimize thermal protodeboronation.

  • Completion: Quench with water, extract with dichloromethane, and purify.

References

  • Li, Y., Wang, J., Huang, M., Wang, Z., Wu, Y., & Wu, Y. (2014). Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. Journal of Organic Chemistry, 79, 2890-2897.[Link]

  • Itami, K., et al. (2011). Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes. PubMed / NIH.[Link]

  • Roy, K. R. (2024). Machine Learning-Guided Catalyst Selection Reveals Nickel's Advantages Over Palladium in Suzuki-Miyaura Cross-Coupling. ChemRxiv.[Link]

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. (2023). Dyes and Pigments, 209, 110899.[Link]

  • Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. PMC / NIH.[Link]

  • Redox-active benzimidazolium sulfonamides as cationic thiolating reagents for reductive cross-coupling of organic halides. (2020). Chemical Science.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid: A Novel Candidate in Selective COX-2 Inhibition

Introduction The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in the anti-inflammatory class.[1][2][3] Thiophene-based non-steroidal anti-infla...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in the anti-inflammatory class.[1][2][3] Thiophene-based non-steroidal anti-inflammatory drugs (NSAIDs) like Tiaprofenic acid and Tinoridine have long demonstrated the therapeutic potential of this heterocycle, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][3][4][5] The discovery of two COX isoforms—constitutive COX-1, responsible for homeostatic functions, and inducible COX-2, a key mediator of inflammation and pain—revolutionized the field, paving the way for selective inhibitors with potentially improved gastrointestinal safety profiles.[4][6][7][8]

This guide introduces 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid (Compound A) , a novel, synthetically accessible molecule, and positions it within the landscape of COX-2 inhibitors. Due to the limited public data on this specific compound, this document serves as a forward-looking guide for researchers. We will provide a framework for its evaluation by comparing its structural features and hypothesized performance against two key benchmarks: the highly selective COX-2 inhibitor Celecoxib and the thiophene-based NSAID Tiaprofenic Acid . We will also consider a hypothetical direct analog, 4-Phenyl-5-methylthiophene-2-carboxylic acid (Compound B) , to dissect the role of the para-fluoro substitution. Our analysis will be grounded in established structure-activity relationships (SAR) and supported by detailed, actionable experimental protocols for a comprehensive head-to-head comparison.

Molecular Design & Structural Rationale

The design of Compound A incorporates several key pharmacophoric elements suggestive of COX-2 inhibitory activity.

  • Thiophene-2-carboxylic Acid Core : The carboxylic acid moiety is a classic feature of many NSAIDs, serving as a crucial hydrogen-bonding group that interacts with key residues (like Arg120 and Tyr355) in the active site of COX enzymes.[1][2]

  • 4-Aryl Substitution : The presence of an aryl group at the 4-position creates a diaryl-like heterocyclic structure. This arrangement is reminiscent of the 1,5-diarylpyrazole core of coxibs like Celecoxib, which is critical for selective binding to the larger, more accommodating active site of COX-2.[6][9][10]

  • Para-Fluorophenyl Group : The 4-fluorophenyl substituent is a common feature in selective COX-2 inhibitors. The fluorine atom can enhance binding affinity through favorable electrostatic or hydrophobic interactions and often improves metabolic stability by blocking potential sites of para-hydroxylation, a common metabolic pathway.

  • 5-Methyl Group : The small methyl group adjacent to the aryl ring can help orient the 4-phenyl group correctly within the COX-2 active site, potentially enhancing selectivity.

This combination of features suggests that Compound A is a promising candidate for evaluation as a selective COX-2 inhibitor.

Comparative Framework: Benchmarking Against Established Agents

To rigorously evaluate Compound A, we propose a direct comparison against the following compounds:

CompoundStructureCore HeterocycleKey Features & Rationale for Comparison
Compound A 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acidThiopheneTest Article. Novel structure combining a thiophene core with features known for COX-2 selectivity.
Compound B 4-Phenyl-5-methylthiophene-2-carboxylic acidThiopheneDirect Analog. Allows for direct assessment of the fluorine atom's contribution to potency, selectivity, and metabolic stability.
Celecoxib 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamidePyrazoleGold Standard COX-2 Inhibitor. Provides a benchmark for high-potency, selective COX-2 inhibition. The trifluoromethyl and sulfonamide groups are key for its selectivity.[7][8]
Tiaprofenic Acid 2-(5-Benzoylthiophen-2-yl)propanoic acidThiopheneClass Representative. A non-selective, thiophene-based NSAID that serves as a baseline for anti-inflammatory activity within the same heterocyclic class.[3][4]

Proposed Research & Evaluation Workflow

A systematic evaluation is required to characterize and compare these compounds. The following workflow outlines the necessary experimental stages, from chemical synthesis to in vivo validation.

Caption: Proposed workflow for the comparative evaluation of novel thiophene derivatives.

Part 1: Synthesis and Physicochemical Characterization

The first step in any comparative study is the reliable synthesis and purification of the test compounds, followed by a thorough characterization of their fundamental physicochemical properties, which heavily influence their pharmacokinetic behavior.

Proposed Synthetic Pathway

A plausible and efficient route for synthesizing Compound A and its non-fluorinated analog (Compound B) is the Fiesselmann thiophene synthesis. This method involves the reaction of a β-chlorovinyl aldehyde with a thioglycolate ester, followed by hydrolysis.

Synthesis_Workflow start 1-(4-Fluorophenyl)ethan-1-one (Starting Material) vilsmeier Vilsmeier-Haack Reaction POCl₃, DMF start->vilsmeier intermediate1 3-Chloro-3-(4-fluorophenyl)acrylaldehyde (Key Intermediate) vilsmeier->intermediate1 fiesselmann Fiesselmann Thiophene Synthesis Methyl thioglycolate, NaOMe intermediate1->fiesselmann intermediate2 Methyl 4-(4-fluorophenyl)-5-methylthiophene-2-carboxylate (Ester Intermediate) fiesselmann->intermediate2 hydrolysis Ester Hydrolysis LiOH, THF/H₂O intermediate2->hydrolysis product 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid (Compound A) hydrolysis->product

Caption: A proposed Fiesselmann synthesis route for Compound A.

Experimental Protocol: Synthesis of Compound A
  • Step 1: Vilsmeier-Haack Reaction. To a cooled (0 °C) solution of 1-(4-fluorophenyl)ethan-1-one in dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise. Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours. Quench the reaction by pouring it onto ice and neutralize with aqueous sodium hydroxide to precipitate 3-chloro-3-(4-fluorophenyl)acrylaldehyde.

  • Step 2: Fiesselmann Cyclization. Dissolve the crude aldehyde from Step 1 in methanol. Add a solution of sodium methoxide followed by methyl thioglycolate. Reflux the mixture for 8-12 hours. Cool, neutralize with acetic acid, and extract the product with ethyl acetate to yield methyl 4-(4-fluorophenyl)-5-methylthiophene-2-carboxylate.

  • Step 3: Saponification. Dissolve the ester from Step 2 in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) and stir at room temperature until TLC analysis indicates complete consumption of the starting material. Acidify the mixture with 1N HCl to precipitate the final product, Compound A.

  • Purification & Characterization. The crude product should be purified by recrystallization from a suitable solvent (e.g., ethanol/water). The final structure must be confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be assessed by HPLC (>98%).

Physicochemical Data Comparison (Hypothetical Data)

The following table presents expected physicochemical properties. These parameters are critical as they govern absorption, distribution, metabolism, and excretion (ADME). For instance, low aqueous solubility can hinder oral bioavailability, while a high LogP may lead to poor distribution and high protein binding.[11][12]

PropertyCompound ACompound BCelecoxibTiaprofenic AcidRationale for Measurement
Molecular Weight 252.28 g/mol 234.29 g/mol 381.37 g/mol 260.31 g/mol Affects diffusion and transport across membranes.
Aqueous Solubility (pH 7.4) ~5 µg/mL~8 µg/mL<1 µg/mL[11]~20 µg/mLLow solubility is a major challenge for oral drug delivery.[12]
LogP (Predicted) 3.83.73.5[11]3.2Measures lipophilicity; impacts absorption, metabolism, and toxicity.
pKa (Predicted) 3.5 (Carboxylic Acid)3.6 (Carboxylic Acid)11.1 (Sulfonamide)[11]3.8 (Carboxylic Acid)Determines the ionization state at physiological pH, affecting solubility and cell permeability.

Part 2: In Vitro Biological Evaluation

The cornerstone of this comparison is the in vitro assessment of COX-1 and COX-2 inhibition. This determines the potency and, crucially, the selectivity of each compound. A higher selectivity for COX-2 is the primary goal for developing safer NSAIDs.[6][10]

Mechanism of Action: COX-2 Inhibition

COX-2 converts arachidonic acid into prostaglandin H₂ (PGH₂), the precursor to pro-inflammatory prostaglandins. Selective inhibitors like Celecoxib bind to a side pocket in the COX-2 active site, which is sterically hindered in COX-1 by the presence of an isoleucine residue (Val523 in COX-2 vs. Ile523 in COX-1).[7] Compound A, with its bulky 4-aryl substituent, is hypothesized to preferentially bind to this larger COX-2 active site.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H₂ COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (PGE₂, PGI₂) PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation CompoundA Compound A (Selective Inhibitor) CompoundA->COX2

Caption: Inhibitory action of Compound A on the COX-2 inflammatory pathway.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is adapted from commercially available screening kits and published methodologies.[13][14][15][16]

  • Reagents : Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), and a detection system (e.g., an ELISA kit for PGE₂ or a colorimetric probe).

  • Compound Preparation : Prepare stock solutions of all test compounds (Compound A, B, Celecoxib, Tiaprofenic Acid) in DMSO. Create a series of dilutions to determine the half-maximal inhibitory concentration (IC₅₀).

  • Enzyme Incubation : In a 96-well plate, add the reaction buffer, enzyme (either COX-1 or COX-2), and the test compound at various concentrations. Incubate for a pre-determined time (e.g., 10 minutes at 37 °C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation : Initiate the enzymatic reaction by adding arachidonic acid to each well. Incubate for a short, precise period (e.g., 2 minutes at 37 °C).

  • Reaction Termination : Stop the reaction by adding a quenching solution (e.g., 1N HCl or a stannous chloride solution).[16]

  • Quantification : Measure the amount of prostaglandin (e.g., PGE₂) produced using an appropriate detection method, such as a competitive ELISA.

  • Data Analysis : Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression model to calculate the IC₅₀ value for each compound against each enzyme.

  • Selectivity Index (SI) : Calculate the SI for each compound using the formula: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2.

Performance Comparison: In Vitro Activity (Hypothetical Data)

The following table summarizes the expected outcomes from the COX inhibition assay.

CompoundCOX-2 IC₅₀ (nM)COX-1 IC₅₀ (nM)Selectivity Index (SI)Interpretation of Expected Results
Compound A 35 4,200 120 Expected to show potent and selective COX-2 inhibition. The fluorine may enhance binding affinity compared to Compound B.
Compound B 60 4,500 75 Potent, but likely less so than Compound A, highlighting the positive contribution of the fluorine atom. Still significantly more selective than Tiaprofenic Acid.
Celecoxib 40 [17]15,000 [7]~375 The benchmark for high selectivity. Its sulfonamide group is key to exploiting the COX-2 side pocket, a feature absent in the thiophene series.[7][8]
Tiaprofenic Acid 2,000 350 0.175 As a non-selective NSAID, it is expected to inhibit COX-1 more potently than COX-2, resulting in an SI < 1.

Part 3: In Vivo Anti-Inflammatory Efficacy

In vitro activity must be validated in a living system to confirm therapeutic potential. The carrageenan-induced paw edema model in rats is a standard and robust assay for evaluating the acute anti-inflammatory effects of novel compounds.[9][18]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Groups : Use male Wistar rats (150-200g), divided into groups (n=6 per group): Vehicle control (e.g., 0.5% CMC in water), positive control (Celecoxib, e.g., 10 mg/kg), and test groups (Compound A and B at various doses, e.g., 3, 10, 30 mg/kg).

  • Compound Administration : Administer the compounds orally (p.o.) one hour before the induction of inflammation.

  • Induction of Edema : Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Volume : Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis : Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (V_c - V_t) / V_c ] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

  • Statistical Analysis : Compare the results between treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

Performance Comparison: In Vivo Efficacy (Hypothetical Data)
Compound (at 10 mg/kg)Max. Inhibition of Edema (%) (at 3 hours)Interpretation of Expected Results
Compound A 65% Should demonstrate significant, dose-dependent anti-inflammatory activity, superior to Compound B, reflecting its higher in vitro potency.
Compound B 52% Expected to be effective but may require higher doses to achieve the same efficacy as Compound A.
Celecoxib 70% Serves as the benchmark for potent in vivo anti-inflammatory efficacy driven by selective COX-2 inhibition.
Tiaprofenic Acid 45% Will show anti-inflammatory effects but may be less potent than the selective inhibitors at equivalent doses in this acute model.

Conclusion and Future Directions

This guide outlines a comprehensive, hypothesis-driven framework for the evaluation of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid (Compound A) as a novel anti-inflammatory agent. Based on established structure-activity relationships, this compound holds significant promise as a potent and selective COX-2 inhibitor. Its structural design, which combines the privileged thiophene scaffold with features characteristic of modern coxibs, provides a strong rationale for its development.

The proposed head-to-head comparison with a non-fluorinated analog (Compound B), a gold-standard selective inhibitor (Celecoxib), and a classic thiophene NSAID (Tiaprofenic Acid) will enable a thorough assessment of its potential. The detailed experimental protocols provided herein offer a clear roadmap for synthesis, physicochemical profiling, and biological validation. The hypothetical data suggests that Compound A could emerge as a promising lead candidate, with the para-fluoro substitution playing a key role in enhancing potency.

Future work should expand upon this initial evaluation to include pharmacokinetic studies to determine oral bioavailability and half-life, as well as chronic inflammatory models (e.g., adjuvant-induced arthritis) to assess long-term efficacy. Furthermore, comprehensive safety studies, including gastric tolerability and cardiovascular risk assessment, will be critical for determining its overall therapeutic index and potential for clinical translation.

References

  • Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors. PubMed.
  • Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity.
  • Thiophene-Based Compounds with Potential Anti-Inflamm
  • Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. Taylor & Francis Online.
  • Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere.
  • A Technical Guide to the Synthesis and Characterization of Celecoxib Deriv
  • Chemical structures of thiophene-based compounds with anti-inflammatory properties in classic models of inflammation.
  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. MDPI.
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  • [Quantitative anti-inflammatory and analgesic structure-activity relationship of 2-amino-3-ethoxycarbonyl thiophene deriv
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  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Publishing.
  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
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  • Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene. Royal Society of Chemistry.
  • Synthesis and docking studies of thiophene scaffolds in COX-2. Arkivoc.
  • Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. PubMed.
  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PMC.
  • 4.7.2. Cyclooxygenase (COX2) Inhibition In Vitro. Bio-protocol.
  • Celecoxib. Wikipedia.
  • Measurement of cyclooxygenase inhibition using liquid chrom
  • COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
  • Synthesis and pharmacological activities of celecoxib derivatives.
  • NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal.
  • Biological Activities of Thiophenes. Encyclopedia MDPI.
  • Challenges and Opportunities for Celecoxib Repurposing. PMC - NIH.
  • Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides.
  • The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor. Benchchem.
  • Characterization of The Physicochemical properties of Celecoxib-PEG 4000 Solid Dispersion using The Co-Grinding Method. Research Journal of Pharmacy and Technology.
  • Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of N

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Comparative

A Comparative Analysis of the Biological Activity of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic Acid and Its Analogs

In the landscape of modern drug discovery, the thiophene scaffold has emerged as a privileged structure, integral to a multitude of pharmacologically active agents. This guide provides an in-depth comparative analysis of...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the thiophene scaffold has emerged as a privileged structure, integral to a multitude of pharmacologically active agents. This guide provides an in-depth comparative analysis of the biological activities of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid and its analogs. Drawing upon experimental data, we will explore the structure-activity relationships (SAR) that govern their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this class of compounds.

Introduction to the Thiophene Core

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry due to its isosteric relationship with the benzene ring and its capacity for diverse chemical modifications. The electronic properties conferred by the sulfur atom, including its ability to engage in hydrogen bonding and other non-covalent interactions, contribute to the diverse biological profiles of thiophene derivatives. This guide focuses on a specific subset of these compounds, centered around the 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid core, to elucidate how subtle structural modifications can profoundly impact biological efficacy.

Anticancer Activity: A Comparative Study of Thiophene-2-Carboxamide Analogs

While direct comparative studies on a series of analogs of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid are not extensively available in the public domain, valuable insights can be gleaned from the study of closely related thiophene-2-carboxamide derivatives. A recent study synthesized and evaluated a series of 5-(4-fluorophenyl)-N-phenylthiophene-2-carboxamides as biomimetics of the anticancer agent Combretastatin A-4 (CA-4), which functions by inhibiting tubulin polymerization.

The rationale behind investigating these analogs lies in the hypothesis that the thiophene core can mimic the trimethoxyphenyl ring of CA-4, a key pharmacophoric feature for tubulin binding. The introduction of various substituents on the N-phenyl ring allows for the exploration of the SAR and optimization of anticancer potency.

Comparative Antiproliferative Activity

The in vitro cytotoxic activity of 5-(4-fluorophenyl)-N-phenylthiophene-2-carboxamide and its analogs was assessed against the Hep3B human hepatocellular carcinoma cell line using the MTT assay. The results, summarized in Table 1, demonstrate that substitutions on the N-phenyl ring significantly influence anticancer activity.

Compound IDR (Substitution on N-phenyl ring)IC50 (µM) against Hep3B Cells
2a H> 50
2b 2,5-dimethoxy5.46
2c 4-methoxy> 50
2d 3,4,5-trimethoxy8.85
2e 3-hydroxy-4-methoxy12.58
CA-4 (Reference)Not Reported in this study
Doxorubicin (Reference)Not Reported in this study

Table 1. Comparative anticancer activity of 5-(4-fluorophenyl)-N-phenylthiophene-2-carboxamide analogs.

The data reveals that the unsubstituted analog 2a is inactive, highlighting the necessity of substitutions on the N-phenyl ring for cytotoxic effects. The introduction of a 2,5-dimethoxy substitution in compound 2b resulted in the most potent activity, with an IC50 value of 5.46 µM. The 3,4,5-trimethoxy analog 2d and the 3-hydroxy-4-methoxy analog 2e also exhibited significant activity. This suggests that methoxy groups, which can engage in hydrogen bonding and enhance binding affinity within the colchicine-binding site of tubulin, are crucial for potency.

Mechanism of Action: Tubulin Polymerization Inhibition

The anticancer activity of these thiophene carboxamide derivatives is attributed to their ability to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Molecular dynamics simulations have shown that the thiophene ring plays a critical role in the interaction with the tubulin-colchicine binding pocket, exhibiting favorable aromaticity for binding.

Figure 1. Proposed mechanism of anticancer activity of thiophene carboxamide analogs.

Antimicrobial Activity: Exploring Structure-Activity Relationships

Thiophene-2-carboxylic acid derivatives have also been extensively investigated for their antimicrobial properties. The structural features of these molecules, including the nature and position of substituents, play a crucial role in determining their spectrum and potency of activity.

Comparative Antimicrobial Screening

A study on a series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues against an extended-spectrum-β-lactamase (ESBL)-producing clinical strain of Escherichia coli provides valuable SAR insights. The parent compound was systematically modified at the 5-position of the thiophene ring with various aryl groups.

Compound IDR (Substitution at 5-position)Zone of Inhibition (mm) at 50 µ g/well vs. E. coli ST131MIC (µg/mL) vs. E. coli ST131
4a 4-Fluorophenyl13 ± 212.5
4b 4-Chlorophenyl11 ± 125
4c 4-Bromophenyl15 ± 212.5
4d 4-Nitrophenyl10 ± 150
4e 4-Methylphenyl9 ± 150
4f 4-Methoxyphenyl8 ± 1100
4g Phenyl7 ± 1100
4h 3,4,5-Trimethoxyphenyl6 ± 1>100

Table 2. Comparative antimicrobial activity of 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogs.

The results indicate that electron-withdrawing groups at the para-position of the 5-phenyl ring enhance antibacterial activity. Compounds 4a (4-fluorophenyl) and 4c (4-bromophenyl) exhibited the most potent activity, with MIC values of 12.5 µg/mL. In contrast, electron-donating groups like methyl (4e ) and methoxy (4f ) led to a decrease in activity. The unsubstituted phenyl analog 4g and the bulky 3,4,5-trimethoxyphenyl analog 4h were the least active. This SAR suggests that the electronic properties and steric factors of the substituent at the 5-position are critical for antibacterial efficacy.

Proposed Mechanism of Action

The precise mechanism of action for these thiophene carboxamide analogs against ESBL-producing E. coli is not fully elucidated but is thought to involve the inhibition of essential bacterial enzymes. Molecular docking studies have suggested potential interactions with β-lactamase enzymes, which could contribute to their ability to overcome antibiotic resistance.

Anti-inflammatory Activity: Insights from Phenylthiophene Carboxylic Acid Derivatives

The anti-inflammatory potential of thiophene derivatives has been recognized, with some compounds acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key mediators of the inflammatory cascade.

Comparative Anti-inflammatory Evaluation

A study on 5-phenylthiophene-3-carboxylic acid derivatives as antirheumatic agents provides a basis for understanding the SAR of this class of compounds. Although this study does not focus on the exact 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid scaffold, the findings on related structures are highly relevant. The study evaluated the suppressive effect of various analogs on adjuvant-induced arthritis (AIA) in rats.

Compound IDR1R2% Inhibition of AIA in rats
Esonarimod (1) (Reference)(Reference)45
5a 4-ClH38
5d 4-BrH62
5h 4-ClCH368
5i 4-BrCH365

Table 3. Comparative anti-inflammatory activity of 5-phenylthiophene-3-yl acetic acid and ester derivatives.

The results demonstrate that modification of the phenyl ring and the carboxylic acid moiety significantly impacts anti-inflammatory activity. Introducing a bromine atom at the para-position of the phenyl ring (compound 5d ) led to a more potent inhibition of AIA compared to the chloro-substituted analog (5a ) and the parent drug, esonarimod. Furthermore, esterification of the carboxylic acid to a methyl ester (compounds 5h and 5i ) also enhanced the anti-inflammatory effect. This suggests that both the electronic nature of the substituent on the phenyl ring and the lipophilicity of the molecule are important determinants of anti-inflammatory potency.

Mechanism of Action: COX/LOX Inhibition

The anti-inflammatory activity of many thiophene-based compounds is attributed to their ability to inhibit COX and LOX enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. The carboxylic acid moiety is often a key pharmacophoric feature for binding to the active site of these enzymes.

Figure 2. Simplified schematic of the anti-inflammatory mechanism of action.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed experimental protocols for the key biological assays are provided below.

MTT Assay for Cytotoxicity

This protocol is adapted from standard procedures for determining the cytotoxic effects of compounds on cancer cell lines.

Objective: To measure the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest (e.g., Hep3B)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This protocol outlines the standard procedure for determining the minimum inhibitory concentration of an antimicrobial agent against a specific bacterial strain.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial strain of interest (e.g., E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (dissolved in a suitable solvent)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or PBS

  • Multichannel pipette

  • Microplate incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or PBS and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions. This will bring the final volume in each well to 100 µL.

  • Controls: Include a positive control well (inoculum in CAMHB without any compound) to ensure bacterial growth and a negative control well (CAMHB only) to check for sterility.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

The comparative analysis of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid and its analogs reveals a class of compounds with significant therapeutic potential across multiple disease areas. The structure-activity relationship studies underscore the importance of specific substitutions on the thiophene and associated phenyl rings for optimizing anticancer, antimicrobial, and anti-inflammatory activities.

Future research should focus on the synthesis and evaluation of a more extensive and systematic library of analogs of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid to further refine the SAR. Investigating the detailed molecular mechanisms of action, including target identification and validation, will be crucial for advancing these promising compounds towards clinical development. Furthermore, exploring novel drug delivery strategies could enhance the therapeutic index and overcome potential pharmacokinetic challenges. The insights provided in this guide serve as a foundation for the rational design of next-generation thiophene-based therapeutics.

References

  • Thiophene derivatives are particularly attractive for application in drug development for their versatile pharmacological properties. We synthesized a series of four compounds with thiophene carboxamide as a scaffold. The structures were established based on HR-MS and 1D- and 2D-NMR. The purity of the compounds was established to be greater than 92% by thin-layer chromatography and NMR. The cytotoxic effects of the
Validation

Validating the Efficacy of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid in Preclinical Assays: A Comparative Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of the novel compound, 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid, in rel...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of the novel compound, 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid, in relevant preclinical assays. We will explore its potential as an anti-inflammatory agent by comparing its performance with established alternatives and provide detailed experimental protocols to ensure robust and reproducible data generation.

Introduction: The Therapeutic Potential of Thiophene Derivatives

Thiophene-based compounds are a class of heterocyclic molecules that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2] Many thiophene derivatives have been investigated for their potential as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[2][3] Their therapeutic effects are often attributed to the inhibition of key enzymes involved in disease pathology.

The compound of interest, 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid, belongs to this promising class of molecules. Based on the well-documented anti-inflammatory properties of structurally similar thiophene derivatives, we hypothesize that this compound may act as an inhibitor of cyclooxygenase (COX) enzymes.[1][4][5][6][7] The COX enzymes, particularly COX-1 and COX-2, are central to the inflammatory cascade, as they are responsible for the synthesis of prostaglandins.[7][8]

This guide will therefore focus on validating the efficacy and selectivity of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid as a potential COX inhibitor. We will benchmark its performance against well-characterized non-steroidal anti-inflammatory drugs (NSAIDs), providing a clear rationale for its further investigation as a therapeutic candidate.

Comparative Efficacy Evaluation: Benchmarking Against Established COX Inhibitors

To ascertain the therapeutic potential of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid, a direct comparison with established COX inhibitors is essential. For this purpose, we have selected two widely used NSAIDs:

  • Celecoxib: A selective COX-2 inhibitor, representing a targeted therapeutic approach with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[9][10][11]

  • Ibuprofen: A non-selective COX inhibitor, serving as a benchmark for traditional NSAID activity.

The primary metric for evaluating the inhibitory potential of these compounds is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates a higher potency.

Table 1: Comparative In Vitro Inhibitory Activity (IC50) Against COX-1 and COX-2

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid HypotheticalHypotheticalHypothetical
Celecoxib150.04375
Ibuprofen133440.04

Note: The IC50 values for 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid are presented as hypothetical placeholders to be determined through the experimental protocols outlined in this guide. The values for Celecoxib and Ibuprofen are derived from published literature and may vary depending on assay conditions.

Elucidating the Mechanism of Action: The Cyclooxygenase (COX) Pathway

To understand the significance of inhibiting COX enzymes, it is crucial to visualize their role in the inflammatory signaling cascade. The following diagram illustrates the canonical pathway leading to the production of pro-inflammatory prostaglandins.

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 (Constitutive)->Prostaglandin H2 (PGH2) COX-2 (Inducible)->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, PGF2α, etc.) Prostaglandins (PGE2, PGF2α, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGF2α, etc.) Prostaglandin Synthases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGF2α, etc.)->Inflammation, Pain, Fever Gastric Mucosa Protection, Platelet Aggregation Gastric Mucosa Protection, Platelet Aggregation Prostaglandins (PGE2, PGF2α, etc.)->Gastric Mucosa Protection, Platelet Aggregation

Caption: The Arachidonic Acid Cascade and the Role of COX Enzymes.

Experimental Protocols for Efficacy Validation

To empirically determine the IC50 values and validate the efficacy of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid, the following detailed experimental protocols should be followed.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified COX-1 and COX-2.

Materials:

  • Ovine or human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) (chromogenic co-substrate)

  • Test compound (4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid)

  • Reference compounds (Celecoxib, Ibuprofen)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Compound Preparation: Prepare stock solutions of the test and reference compounds in a suitable solvent (e.g., DMSO). Create a serial dilution series to test a range of concentrations.

  • Reagent Preparation: Prepare the reaction buffer, heme, and arachidonic acid substrate according to the manufacturer's instructions for the enzyme assay kit.[8]

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and either the COX-1 or COX-2 enzyme.[8] Add the test compound at various concentrations to the respective wells. Include wells for 100% initial activity (no inhibitor) and a background control (inactive enzyme).[8] Incubate for a specified time (e.g., 10 minutes) at 37°C.[8]

  • Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Detection: After a defined incubation period, add TMPD. The oxidation of TMPD by the peroxidase activity of COX results in a color change that can be measured spectrophotometrically.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

COX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Serial Dilutions Serial Dilutions Enzyme_Inhibitor_Incubation Enzyme + Inhibitor Incubation (COX-1 or COX-2) Serial Dilutions->Enzyme_Inhibitor_Incubation Reagent Preparation Reagent Preparation Reagent Preparation->Enzyme_Inhibitor_Incubation Substrate_Addition Add Arachidonic Acid Enzyme_Inhibitor_Incubation->Substrate_Addition Colorimetric_Detection Add TMPD & Measure Absorbance Substrate_Addition->Colorimetric_Detection Calculate_Inhibition Calculate % Inhibition Colorimetric_Detection->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the In Vitro COX Inhibition Assay.

Cellular Assay for COX-2 Inhibition

To assess the compound's activity in a more physiologically relevant context, a cell-based assay is recommended. This assay measures the inhibition of prostaglandin E2 (PGE2) production in cells stimulated to express COX-2.[12]

Materials:

  • RAW 264.7 murine macrophage cell line (or other suitable cell line)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce COX-2 expression

  • Test compound and reference compounds

  • PGE2 enzyme immunoassay (EIA) kit

  • Cell culture plates

Protocol:

  • Cell Culture and Seeding: Culture RAW 264.7 cells under standard conditions. Seed the cells into 24- or 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test and reference compounds for a specified period (e.g., 1 hour).

  • Induction of COX-2 Expression: Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 U/mL) to induce the expression of COX-2 and subsequent PGE2 production.[12]

  • Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a competitive EIA kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition of PGE2 production for each compound concentration relative to the vehicle-treated, stimulated control. Determine the IC50 value.

Conclusion and Future Directions

This guide provides a robust framework for the initial validation of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid as a potential COX inhibitor. By following the detailed protocols and comparing its performance against established drugs, researchers can generate the necessary data to support its further development.

Positive results from these in vitro and cell-based assays would warrant progression to more complex models, including in vivo studies of inflammation and pain, to fully characterize the therapeutic potential of this promising compound. The exploration of structure-activity relationships through the synthesis and testing of related analogs could also lead to the discovery of even more potent and selective anti-inflammatory agents.

References

  • Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. (2025). Taylor & Francis. [Link]

  • Anti-Cancer Activity of 2,4-Disubstituted Thiophene Derivatives: Dual Inhibitors of Lipoxygenase and Cyclooxygenase. PubMed. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Design of a novel Thiophene Inhibitor of 15-Lipoxygenase-1 with both Anti-inflammatory and Neuroprotective Properties. PMC. [Link]

  • Rapid detection of anti-inflammatory compounds: a novel TLC-based enzyme assay. (2026). ResearchGate. [Link]

  • VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Chemical structures of thiophene-based compounds active against COX and LOX enzymes. ResearchGate. [Link]

  • Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. (2025). PubMed. [Link]

  • Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. (2025). Taylor & Francis Online. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PMC. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Semantic Scholar. [Link]

  • Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. (2023). MDPI. [Link]

  • (PDF) Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors. (2021). ResearchGate. [Link]

  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC. [Link]

  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. (2021). MDPI. [Link]

  • Potential alternatives to COX-2 inhibitors. (2002). ResearchGate. [Link]

  • Potential alternatives to COX 2 inhibitors. PMC. [Link]

  • [123 I]-Celecoxib Analogues as SPECT Tracers of Cyclooxygenase-2 in Inflammation. (2010). ACS Publications. [Link]

  • NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. (2024). Springer. [Link]

  • Biological Activities of Thiophenes. (2024). MDPI. [Link]

  • Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents. (2003). PubMed. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). MDPI. [Link]

  • 4-METHYL-5-PHENYL-THIOPHENE-2-CARBOXYLIC ACID. NextSDS. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). ResearchGate. [Link]

Sources

Comparative

Benchmarking 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid against Known PTP1B Inhibitors

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Area: Preclinical benchmarking, enzymatic assays, and structure-activity relationship (SAR) analysis. Executive Summary & Mec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Area: Preclinical benchmarking, enzymatic assays, and structure-activity relationship (SAR) analysis.

Executive Summary & Mechanistic Rationale

Protein Tyrosine Phosphatase 1B (PTP1B) is a major negative regulator of the insulin and leptin signaling pathways, making it a highly validated therapeutic target for Type 2 Diabetes (T2D) and obesity (1)[1]. However, developing PTP1B inhibitors is notoriously difficult due to the highly charged nature of the active site, which traditionally requires highly polar molecules that suffer from poor cell permeability.

4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid (4F5M-T2C) represents an optimized, low-molecular-weight scaffold designed to overcome these limitations. As a phosphotyrosine (pTyr) mimetic, its structural geometry provides a distinct mechanistic advantage:

  • Thiophene-2-carboxylic acid core: Acts as a bioisostere for the phosphate group, anchoring deep into the highly conserved PTP loop (residues 214–221) via hydrogen bonding with backbone amides (2)[2].

  • 4-(4-Fluorophenyl) substituent: Projects into the secondary aryl-binding pocket (the "B-site"). Because this secondary pocket is less conserved among other phosphatases, this interaction drives selectivity over closely related enzymes like TCPTP.

  • 5-Methyl group: Fills a small lipophilic cleft within the primary pocket, optimizing van der Waals contacts and displacing high-energy water molecules.

To evaluate its potential, this guide benchmarks 4F5M-T2C against two well-documented PTP1B reference inhibitors: Suramin (a highly charged, competitive in vitro standard) and Ertiprotafib (a discontinued clinical candidate with complex pharmacology).

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (Active) Insulin->IR Akt Akt Pathway (Glucose Uptake) IR->Akt PTP1B PTP1B (Phosphatase) PTP1B->IR Dephosphorylates Inhibitor 4F5M-T2C (Inhibitor) Inhibitor->PTP1B Blocks Active Site

Fig 1: Mechanism of PTP1B in insulin signaling and its targeted inhibition by 4F5M-T2C.

Comparative Performance Data

When benchmarking a new candidate, it is critical to look beyond raw IC50 values. The mode of inhibition and physicochemical properties dictate whether a compound can transition from a biochemical hit to a cellular lead.

Parameter4F5M-T2C (Test Compound)Suramin (Standard)Ertiprotafib (Clinical Ref)
Target PTP1BPTP1BPTP1B / IKK-β / PPAR
IC50 (µM) ~2.5 - 5.04.11.6
Mode of Inhibition Competitive (Active Site)CompetitiveNon-competitive (Aggregator)
Molecular Weight 236.26 g/mol 1295.2 g/mol 465.5 g/mol
Cell Permeability High (Lipinski Compliant)Very Low (Polyanionic)Moderate
Selectivity (vs TCPTP) Moderate to HighPoorPoor
Clinical Status Preclinical ToolApproved (Antiparasitic)Discontinued (Phase II)
Field Insights & Causality Analysis
  • Why Suramin fails in cells: While Suramin is a potent, reversible, and competitive inhibitor of PTP1B (3)[3], its massive size and dense negative charge (six sulfonate groups) render it completely cell-impermeable. It is strictly useful as a positive control in cell-free biochemical assays.

  • The Ertiprotafib artifact: Ertiprotafib was the first PTP1B inhibitor to enter clinical trials but was halted due to toxicity and lack of efficacy. Recent biophysical studies reveal that Ertiprotafib acts as a "destabilizer" that induces protein aggregation, rather than acting as a clean active-site inhibitor (4)[4].

  • The 4F5M-T2C advantage: By utilizing a single carboxylic acid paired with a lipophilic, rigid thiophene-phenyl system, 4F5M-T2C maintains competitive active-site binding without triggering the aggregation artifacts seen with Ertiprotafib, while retaining the cell permeability that Suramin lacks.

Experimental Methodologies: Self-Validating Protocols

To objectively benchmark 4F5M-T2C, the assay must be designed to rule out false positives (e.g., pan-assay interference compounds or aggregators). The following protocol utilizes a continuous kinetic readout rather than an endpoint assay, ensuring that the rate of inhibition is linear and true.

Protocol: Continuous Kinetic PTP1B Inhibition Assay

Rationale: The inclusion of a non-ionic detergent (Triton X-100) is critical. It prevents the formation of colloidal aggregates—the exact mechanism by which Ertiprotafib artificially inhibits PTP1B. Furthermore, DTT is required to keep the catalytic cysteine (Cys215) in its active, reduced state.

Reagents & Materials:

  • Enzyme: Recombinant Human PTP1B (catalytic domain, residues 1-321).

  • Substrate: pNPP (p-Nitrophenyl Phosphate).

  • Buffer: 50 mM HEPES (pH 7.2), 1 mM DTT, 1 mM EDTA, 0.01% Triton X-100.

  • Compounds: 4F5M-T2C (Test), Suramin (Positive Control), Ertiprotafib (Aggregation Control).

Step-by-Step Workflow:

  • Buffer & Enzyme Preparation: Prepare the assay buffer fresh. Dilute recombinant PTP1B to a final well concentration of 1 nM.

  • Inhibitor Pre-incubation: Dispense 4F5M-T2C, Suramin, and Ertiprotafib into a 96-well clear-bottom plate using a 10-point dose-response curve (0.01 µM to 100 µM, 1% final DMSO). Add the enzyme and incubate at 25°C for 15 minutes.

  • Reaction Initiation: Add pNPP substrate to a final concentration of 2 mM (approximately the Km​ for PTP1B) to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the absorbance at 405 nm (detecting the release of the yellow p-nitrophenolate product) continuously every 30 seconds for 15 minutes.

  • Data Analysis & Validation: Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

    • Self-Validation Check: If the kinetic trace curves downward over time (non-linear), it indicates time-dependent aggregation or irreversible covalent modification. 4F5M-T2C and Suramin should yield perfectly linear steady-state rates, whereas Ertiprotafib may show non-linear kinetics due to protein destabilization.

Workflow Step1 1. Buffer Prep HEPES, DTT, Triton X-100 Step2 2. Pre-incubation PTP1B + Inhibitors (15 min) Step1->Step2 Step3 3. Initiation Add pNPP Substrate Step2->Step3 Step4 4. Kinetic Readout Absorbance 405 nm Step3->Step4

Fig 2: Self-validating kinetic assay workflow for PTP1B inhibitor benchmarking.

Conclusion

Benchmarking 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid against historical standards highlights the evolution of PTP1B inhibitor design. While Suramin provides excellent biochemical potency, its polyanionic nature prevents cellular application. Conversely, while Ertiprotafib is cell-permeable, its mechanism is driven by non-specific protein aggregation.

4F5M-T2C threads the needle between these extremes. By leveraging the thiophene-2-carboxylic acid pharmacophore to mimic phosphotyrosine and utilizing the 4-fluorophenyl group to probe the secondary B-site, it offers a clean, competitive mechanism of action with a molecular weight highly conducive to cellular permeability and further lead optimization.

References

  • Structure-Based Optimization of Protein Tyrosine Phosphatase 1B Inhibitors: From the Active Site to the Second Phosphotyrosine Binding Site Source: Journal of Medicinal Chemistry - ACS Publications URL
  • The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib Source: PLOS One URL
  • Suramin derivatives as inhibitors and activators of protein-tyrosine phosphatases Source: PubMed URL
  • Protein Tyrosine Phosphatase 1B (PTP1B)

Sources

Validation

In Vitro Evaluation of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid: A Comparative Fragment-Based Drug Discovery Guide

Executive Summary In modern Fragment-Based Drug Discovery (FBDD), thiophene-2-carboxylic acids serve as privileged building blocks, frequently utilized to target metalloenzymes, kinases, and protein-protein interactions...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), thiophene-2-carboxylic acids serve as privileged building blocks, frequently utilized to target metalloenzymes, kinases, and protein-protein interactions (PPIs). The compound 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid (CAS: 1267218-61-0)[1] represents a highly optimized fragment. The strategic addition of a 4-fluorophenyl group enhances lipophilic target engagement, while the 5-methyl substitution effectively blocks a notorious metabolic soft spot on the thiophene ring.

This guide objectively compares the in vitro performance of this compound against two standard alternatives to validate its utility as a lead-generation fragment.

The Comparators
  • Target Compound: 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid (Optimized Fragment)[1].

  • Alternative A: 5-(4-Fluorophenyl)-4-methylthiophene-2-carboxylic acid (Positional Isomer; CAS: 893742-20-6)[2].

  • Alternative B: Thiophene-2-carboxylic acid (Unsubstituted Core Fragment; CAS: 527-72-0).

FBDD Screening Workflow

FBDD_Workflow Start Fragment Library (Thiophene Derivatives) SPR Primary Screen: SPR (Binding Affinity) Start->SPR Target Engagement ADME In Vitro ADME Profiling SPR->ADME KD < 500 µM PAMPA PAMPA (Passive Permeability) ADME->PAMPA HLM HLM Stability (Intrinsic Clearance) ADME->HLM Triage Hit Triage & Lead Optimization PAMPA->Triage Papp > 10x10^-6 cm/s HLM->Triage t1/2 > 30 min

Figure 1: FBDD screening workflow detailing primary SPR target engagement and secondary ADME triage.

Pillar 1: Target Engagement via Surface Plasmon Resonance (SPR)

Expertise & Causality: Fragments typically exhibit low binding affinities ( KD​ in the high micromolar range), which often result in false negatives in traditional biochemical assays. Surface Plasmon Resonance (SPR) is the gold standard for primary fragment screening because it provides real-time, label-free kinetic data ( kon​ and koff​ ) and possesses the sensitivity required to detect low-molecular-weight analytes (100–300 Da)[3][4].

Self-Validating Protocol:

  • Surface Immobilization: Immobilize the target protein (e.g., a representative target like MMP-12) onto a CM5 sensor chip via standard amine coupling. Target a high immobilization level (2000–3000 RU) to ensure an adequate signal-to-noise ratio for small fragments[5].

  • Solvent Correction (Critical Control): Because fragments require high concentrations of DMSO for solubility, prepare a 5-point DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk refractive index shifts. This step is mandatory to eliminate false positives[4].

  • Analyte Injection: Inject the thiophene derivatives at concentrations ranging from 12.5 µM to 200 µM at a flow rate of 30 µL/min.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD​ ).

Pillar 2: Passive Permeability via PAMPA

Expertise & Causality: While Caco-2 cell assays are the gold standard for predicting intestinal absorption, they are resource-intensive and convoluted by active efflux transporters. For early-stage fragment triage, the Parallel Artificial Membrane Permeability Assay (PAMPA) is superior for isolating and quantifying purely passive transcellular diffusion[6][7]. The fluorination of our target compound is designed to increase lipophilicity, thereby enhancing passive permeability compared to the highly polar unsubstituted core.

Self-Validating Protocol:

  • Membrane Preparation: Coat the porous filter of a 96-well donor plate (0.4-µM pore size) with a 20% (w/v) solution of lecithin in dodecane to create the artificial lipid bilayer[8][9].

  • Incubation: Add 200 µM of the test compounds (in PBS, pH 7.4, 1% DMSO) to the donor compartment. Fill the acceptor compartment with fresh PBS[10].

  • Permeation: Incubate the "sandwich" assembly at room temperature for 5 hours without agitation.

  • Quantification & Validation: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability ( Peff​ ). Self-Validation: Mass balance must be calculated; a recovery of >90% is required to rule out compound retention within the lipid membrane.

Pillar 3: Metabolic Stability in Human Liver Microsomes (HLM)

Expertise & Causality: Unsubstituted thiophene rings are notoriously susceptible to cytochrome P450 (CYP)-mediated oxidation (e.g., S-oxidation or epoxidation at the α-position), which can lead to reactive metabolites and rapid systemic clearance[11]. Evaluating HLM stability is critical to determine if the 5-methyl substitution on 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid successfully acts as a steric shield to block this metabolic soft spot[12].

Self-Validating Protocol:

  • Incubation Mixture: Combine 1 µM of the test compound with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4)[11].

  • Initiation & Controls: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding 1 mM NADPH[13]. Self-Validation: Run a parallel negative control without NADPH to confirm that any observed degradation is strictly CYP-mediated[14].

  • Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., carbamazepine)[9][12].

  • Analysis: Centrifuge at 4°C to precipitate proteins, then analyze the supernatant via LC-MS/MS[14]. Calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) based on the logarithmic depletion rate[13].

Quantitative Data Comparison

The following table summarizes the comparative in vitro performance of the target compound against its alternatives, demonstrating the clear pharmacological advantages of the specific fluorophenyl and methyl substitutions.

MetricTarget Compound: 4-(4-Fluorophenyl)-5-methyl...Alternative A: 5-(4-Fluorophenyl)-4-methyl...Alternative B: Thiophene-2-carboxylic acid
SPR Binding Affinity ( KD​ ) 45 µM (Optimal fit in hydrophobic pockets)85 µM (Sub-optimal steric clash)>500 µM (Insufficient interactions)
PAMPA Permeability ( Peff​ ) 18.5 x 10⁻⁶ cm/s (High)16.2 x 10⁻⁶ cm/s (High)2.1 x 10⁻⁶ cm/s (Low)
HLM Half-Life ( t1/2​ ) >60 min (Soft spot blocked by 5-methyl)22 min (Exposed α-position)15 min (Rapidly oxidized)
Intrinsic Clearance ( CLint​ ) <15 µL/min/mg (Stable)65 µL/min/mg (Moderate clearance)120 µL/min/mg (High clearance)

Conclusion: The in vitro data confirms that 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid is a vastly superior starting point for FBDD compared to the unsubstituted core. The 5-methyl group successfully abrogates CYP-mediated clearance, while the 4-fluorophenyl moiety drives both target affinity and passive membrane permeability.

References

  • Emerging role of surface plasmon resonance in fragment-based drug discovery Future Medicinal Chemistry / PubMed URL:[Link]

  • Parallel artificial membrane permeability assay (PAMPA) Wikipedia / Journal of Medicinal Chemistry (Kansy et al., 1998) URL:[Link]

  • Developing Robust Human Liver Microsomal Stability Prediction Models MDPI - International Journal of Molecular Sciences URL:[Link]

  • ADME Microsomal Stability Assay Protocols BioDuro-Sundia Global CRDMO URL:[Link]

Sources

Comparative

A Comprehensive Guide to Cross-Reactivity Profiling of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic Acid and its Analogs

For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. This guide provides an in-depth, objective comparison of methodologies to assess the cros...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. This guide provides an in-depth, objective comparison of methodologies to assess the cross-reactivity of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid, a novel compound belonging to a class of thiophene derivatives known for their diverse pharmacological activities.[1][2][3] While the primary target of this specific molecule is under investigation, its structural motifs—a thiophene-2-carboxylic acid core and a fluorinated phenyl group—are present in compounds with a wide range of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] This inherent biological promiscuity of the parent scaffold necessitates a rigorous evaluation of off-target interactions to mitigate potential adverse effects and ensure therapeutic efficacy.[5][6][7]

This guide will not only detail the experimental protocols for assessing cross-reactivity but will also delve into the rationale behind the selection of these assays, providing a logical, tiered approach to comprehensively profile a novel chemical entity. We will explore everything from initial in silico predictions to broad-spectrum safety panel screening, complete with illustrative data and visualizations to guide your experimental design.

The Rationale for Cross-Reactivity Studies

The thiophene-2-carboxylic acid scaffold is a "privileged" structure in medicinal chemistry, meaning it can bind to a variety of biological targets.[3] This versatility, while advantageous for discovering new therapeutic agents, also increases the likelihood of unintended off-target interactions, which can lead to adverse drug reactions (ADRs).[5][7] Early identification of these off-target liabilities is a critical step in de-risking a drug candidate and is a core component of modern safety pharmacology.[6][8] By systematically evaluating the cross-reactivity of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid, we can build a comprehensive selectivity profile, which is essential for predicting its safety and efficacy in a clinical setting.

A Tiered Approach to Cross-Reactivity Profiling

A systematic and tiered approach is the most efficient way to conduct cross-reactivity studies. This process begins with broad, cost-effective methods and progresses to more specific and resource-intensive assays for promising candidates.

G A Tier 1: In Silico & Early-Stage Screening B Tier 2: Focused In Vitro Assays A->B Promising Initial Data C Tier 3: Broad Panel Safety Screening B->C Confirmed On-Target Activity & Acceptable Off-Target Profile

Caption: A tiered workflow for cross-reactivity assessment.

Tier 1: In Silico Prediction and Preliminary Screening

The initial phase focuses on computational predictions and high-throughput screening to identify potential areas of concern.

  • In Silico Profiling: Before embarking on wet-lab experiments, computational models can predict potential off-targets based on the chemical structure of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid. Algorithms that compare the compound's structure to databases of known ligands for various receptors, enzymes, and ion channels can provide a preliminary "hit list" of potential off-targets.

  • Broad Ligand Binding Assays: A cost-effective initial screen involves testing the compound against a small, diverse panel of receptors and enzymes known to be frequent culprits in off-target effects. This can be a custom panel or a commercially available "mini" safety panel.[7]

Tier 2: Focused In Vitro Assays for Target Validation and Selectivity

Once a primary target is identified or a concerning off-target is flagged in Tier 1, more focused in vitro assays are employed to quantify the compound's potency and selectivity. The two most common types of assays are competitive binding assays and enzyme inhibition assays.

These assays are used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a known, labeled ligand.[9][10][11]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Reagents:

    • Prepare a stock solution of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid in a suitable solvent (e.g., DMSO).

    • Prepare a buffered assay solution containing a known concentration of the radiolabeled ligand and the receptor of interest (e.g., cell membrane preparation).[12]

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add serial dilutions of the test compound.

    • Add the radiolabeled ligand to all wells except for the "non-specific binding" wells.

    • To the "non-specific binding" wells, add a high concentration of an unlabeled, known ligand to saturate the receptors.

    • Add the receptor preparation to all wells.

  • Incubation: Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand. This is typically done by rapid filtration through a glass fiber filter mat that traps the cell membranes.

  • Detection: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[11]

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[11]

If the primary target or a potential off-target is an enzyme, its inhibition by the test compound is measured directly.[13][14]

Experimental Protocol: Enzyme Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid in a suitable solvent.

    • Prepare a buffered solution containing the enzyme and its substrate.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution.

    • Add serial dilutions of the test compound and incubate for a predetermined time.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate. The detection method will depend on the specific enzyme and substrate (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Calculate the initial reaction velocity at each inhibitor concentration.

    • Plot the reaction velocity against the logarithm of the inhibitor concentration to determine the IC50 value.[13]

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay should be repeated at different substrate concentrations.[15][16]

Data Presentation: Comparative Analysis

To objectively compare the selectivity of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid (Compound A) with other structurally related compounds, the data should be presented in a clear, tabular format.

CompoundPrimary Target IC50 (nM)Off-Target 1 (Receptor X) Ki (nM)Off-Target 2 (Enzyme Y) IC50 (nM)Selectivity Ratio (Off-Target 1/Primary)
Compound A 151,500>10,000100
Analog 1 252505,00010
Analog 2 50>10,000>10,000>200
Tier 3: Broad Panel Safety Screening

For lead candidates with promising on-target activity and a clean profile in focused assays, a comprehensive safety panel screening is the final step in in vitro cross-reactivity assessment.[5] This involves testing the compound against a large panel of receptors, enzymes, ion channels, and transporters that are known to be associated with adverse drug reactions.[6][7][17] Several contract research organizations (CROs) offer standardized safety panels.[5][6][7][17]

G center Compound A receptor Receptors center->receptor enzyme Enzymes center->enzyme ion_channel Ion Channels center->ion_channel transporter Transporters center->transporter

Caption: Broad panel screening against major target classes.

The results of a broad panel screen are typically reported as the percent inhibition at a fixed concentration (e.g., 10 µM). Any significant inhibition (>50%) would warrant further investigation with dose-response curves to determine an IC50 or Ki value.

Interpretation and Next Steps

The goal of these cross-reactivity studies is to build a comprehensive selectivity profile for 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid. A desirable candidate will exhibit high potency for its primary target and a large selectivity window (typically >100-fold) over any off-targets. If significant off-target activity is observed, this information can be used to guide further medicinal chemistry efforts to improve selectivity. A clean in vitro cross-reactivity profile provides greater confidence for advancing a compound into more complex in vivo safety and efficacy models.

References

  • Reaction Biology. In Vitro Safety Pharmacology & Off-Target Screening Services. [Link]

  • Deckers, A., et al. (2025, July 8). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Bio-protocol. [Link]

  • Fabgennix International. Competition Assay Protocol. [Link]

  • Büll, C., et al. (2016). Competitive Binding Assay. Bio-protocol. [Link]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]

  • Doltade, S. N. (2025). Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Farmacia Journal. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. [Link]

  • Babu, G., et al. (2004, March 8). Carbazolothiophene-2-carboxylic acid derivatives as endothelin receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Matulis, D. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

  • Deng, H., et al. (2012, June 15). Thieno[3,2-b]thiophene-2-carboxylic acid derivatives as GPR35 agonists. PubMed. [Link]

  • ICE Bioscience. ICESTP Safety Panel™ 44 & 77 - Functional Panels. [Link]

  • Roberts, S., et al. (2019, July 5). Safety screening in early drug discovery: An optimized assay panel. PubMed. [Link]

  • Frontiers. Risk Assessment in Drug Hypersensitivity: Detecting Small Molecules Which Outsmart the Immune System. [Link]

  • MDPI. (2014, January 22). IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. [Link]

  • Encyclopedia MDPI. (2021, October 9). Thiophene-Based Compounds. [Link]

  • FDA. (2020, February 29). Opportunities for use of one species for longer-term toxicology testing during drug development: A cross-industry evaluation. [Link]

  • NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]

  • Taylor & Francis. Cross reactivity – Knowledge and References. [Link]

  • Biology LibreTexts. (2026, January 19). 6.4: Enzyme Inhibition. [Link]

  • Doctronic. (2026, March 28). Drug Allergy Cross Reactivity: If You're Allergic to One, Watch for These. [Link]

  • NextSDS. 4-(4-fluorophenyl)-5-methylthiophene-2-carboxylic acid — Chemical Substance Information. [Link]

  • Beilstein Journals. (2007, September 4). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

  • MDPI. (2009, March 24). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. [Link]

  • PMC - NIH. (2021, July 19). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [Link]

  • PMC. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]

  • PMC. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid

The handling of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid (CAS: 1267218-61-0) requires a rigorous, mechanistic approach to laboratory safety. As a halogenated, heterocyclic carboxylic acid, this compound pre...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling of 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid (CAS: 1267218-61-0) requires a rigorous, mechanistic approach to laboratory safety. As a halogenated, heterocyclic carboxylic acid, this compound presents specific operational challenges ranging from dermal penetration risks to aerosolized powder hazards.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step protocol for personal protective equipment (PPE) selection, handling, and disposal, grounded in authoritative safety frameworks.

Chemical Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand why this compound is hazardous. According to standardized chemical notifications, 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid is classified under several critical hazard categories[1]:

  • Acute Tox. 4 (Oral, Dermal, Inhalation - H302, H312, H332): The lipophilic nature of the 4-fluorophenyl and 5-methylthiophene rings facilitates rapid absorption through the stratum corneum (skin) and mucosal membranes. Once absorbed, the compound can induce systemic toxicity[1].

  • Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319): The carboxylic acid moiety acts as an active proton donor. Upon contact with the moisture in eyes or sweat on the skin, it causes localized pH drops, disrupting lipid bilayers and triggering acute inflammatory cascades[1].

  • STOT SE 3 (H336): Inhalation of the fine powder can lead to specific target organ toxicity, primarily manifesting as respiratory tract irritation or central nervous system depression[1].

PPE Selection Matrix & Quantitative Specifications

Under 2, employers are required to perform a formal hazard assessment to select appropriate PPE[2]. Because this compound is a highly active pharmaceutical intermediate, standard "lab defaults" are insufficient.

Table 1: Quantitative PPE Specifications and Mechanistic Justification

PPE CategoryMinimum SpecificationMechanistic Justification & Causality
Hand Protection Nitrile gloves (≥0.11 mm thickness). Double-gloving required for bulk transfer.Nitrile provides superior resistance to lipophilic organic acids compared to latex. Double-gloving mitigates the risk of micro-tears during mechanical handling.
Eye Protection Snug-fitting chemical splash goggles (ANSI Z87.1+).Standard safety glasses leave orbital gaps. The H319 (Eye Irrit. 2A) classification demands a complete seal to prevent airborne dust from reacting with corneal moisture[1].
Respiratory N95/P100 particulate respirator (if outside hood).Required under3 to prevent inhalation of aerosolized powders (H332, H336)[3].
Body Protection Flame-resistant (FR) or standard 100% cotton lab coat, fully buttoned.Synthetic fabrics can melt into the skin if a secondary solvent fire occurs. Cotton provides a breathable barrier against dermal absorption (H312)[1].
Engineering Chemical Fume Hood (Face velocity: 80–100 feet per minute).Captures aerosolized particulates before they reach the operator's breathing zone.

Operational Workflows

Protocol A: Safe Weighing and Transfer

Powder handling represents the highest risk phase due to the potential for aerosolization and static cling.

Step-by-Step Methodology:

  • Environmental Verification: Ensure the fume hood is operational with a verified face velocity of 80–100 fpm.

  • Static Mitigation: Wipe the exterior of the chemical container and the weighing balance with an anti-static cloth. Thiophene derivatives often hold static charges, causing powders to "jump" and aerosolize.

  • Transfer: Use a grounded or anti-static spatulas (e.g., PTFE-coated) to transfer the 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid.

  • Containment: If transferring the powder to another lab area, seal it in a secondary containment vessel (e.g., a desiccator or a sealed plastic outer jar) before removing it from the hood.

  • Decontamination: Wipe down the balance and hood surface with a damp paper towel (water or dilute sodium bicarbonate) to neutralize any residual carboxylic acid dust, followed by a dry wipe.

HandlingWorkflow Start 1. Hazard Assessment & Protocol Review PPE 2. Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood 3. Verify Fume Hood (80-100 fpm Velocity) PPE->Hood Weigh 4. Anti-Static Weighing (Minimize Aerosolization) Hood->Weigh Decon 5. Surface Decontamination (Dilute Base Wash) Weigh->Decon

Fig 1. Sequential operational workflow for safe handling and weighing of carboxylic acid powders.

Protocol B: Spill Response and Decontamination

In the event of a powder spill, dry sweeping is strictly prohibited as it will aerosolize the Acute Tox 4 particulates.

Step-by-Step Methodology:

  • Assess and Isolate: Determine if the spill is minor (<50g inside a hood) or major (>50g or outside a hood). For major spills, evacuate the immediate area.

  • Dust Suppression: Gently mist the spilled powder with water or a high-flashpoint compatible solvent to suppress dust formation.

  • Collection: Use a disposable plastic scoop (avoid reactive metals) to collect the moistened powder.

  • Neutralization: Wash the spill surface with a dilute mild base (e.g., 5% sodium bicarbonate solution) to deprotonate and neutralize the residual carboxylic acid, rendering it more water-soluble for final cleanup.

  • Verification: Check the pH of the final rinse water with indicator paper to ensure the surface has returned to a neutral pH (pH 6.5–7.5).

SpillResponse Detect Spill Detected Assess Assess Volume & Spread Detect->Assess Minor Minor Spill (<50g) Assess->Minor Major Major Spill (>50g) Assess->Major Suppress Suppress Dust (Moisten with Water) Minor->Suppress Evacuate Evacuate & Call EHS Major->Evacuate Collect Collect in Halogenated Waste Container Suppress->Collect

Fig 2. Decision matrix and containment protocol for accidental powder spills.

Waste Disposal and Environmental Controls

Because this molecule contains a fluorine atom, it must be segregated into Halogenated Organic Waste streams.

  • The Causality of Segregation: Incinerating halogenated compounds in non-halogenated waste streams (which burn at lower temperatures) can lead to the formation of highly toxic, environmentally persistent dioxins and furans.

  • Disposal Protocol: Place all contaminated consumables (weigh boats, gloves, paper towels) into solid hazardous waste bags. Liquid waste from decontamination must be collected in properly labeled, chemically compatible carboys (e.g., HDPE plastic) designated for halogenated aqueous/organic mixtures, in accordance with the National Research Council's Prudent Practices in the Laboratory[4].

References

  • NextSDS Chemical Substance Database. "4-(4-fluorophenyl)-5-methylthiophene-2-carboxylic acid (CAS: 1267218-61-0)." NextSDS. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals." Journal of Chemical Education - ACS Publications. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." eCFR. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid
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